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  • Product: 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide
  • CAS: 669709-63-1

Core Science & Biosynthesis

Foundational

In Vivo Pharmacokinetic Profiling of 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide: A Comprehensive Technical Guide

Introduction and Structural Rationale The compound 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1)[1] represents a highly functionalized sulfonamide derivative. Sulfonamides are ubiquitous in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The compound 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1)[1] represents a highly functionalized sulfonamide derivative. Sulfonamides are ubiquitous in medicinal chemistry, serving as core pharmacophores in diuretics, antimicrobials, and selective enzyme inhibitors (e.g., carbonic anhydrase or COX-2 inhibitors). Understanding the in vivo pharmacokinetics (PK) of this specific scaffold is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical drug development.

The structural features of this molecule dictate its pharmacokinetic behavior:

  • Sulfonamide Moiety: Confers moderate polarity and potential for hydrogen bonding, influencing aqueous solubility and plasma protein binding.

  • Halogenation (4-Chloro): The chlorine atom increases lipophilicity (LogP), enhancing membrane permeability while simultaneously blocking metabolic oxidation at the para position, thereby extending the biological half-life.

  • Aliphatic Groups (N-ethyl, 2,5-dimethyl): These groups serve as primary sites for cytochrome P450 (CYP450)-mediated biotransformation, specifically N-dealkylation and aliphatic hydroxylation.

Experimental Workflow: In Vivo PK Study Design

To accurately determine the pharmacokinetic parameters, a rigorous, self-validating in vivo protocol must be established. The dual-route (Intravenous and Per Os) dosing strategy is essential for calculating absolute bioavailability ( F ).

Formulation and Dosing
  • Intravenous (IV) Formulation: Due to the lipophilic nature of the compound, a co-solvent system is required. A standard formulation consists of 5% DMSO, 10% Solutol HS15, and 85% Saline. This ensures complete dissolution without causing precipitation upon injection.

  • Oral (PO) Formulation: A suspension in 0.5% Methylcellulose (MC) with 0.1% Tween-80 is utilized to mimic standard oral delivery conditions.

Step-by-Step In Vivo Protocol
  • Animal Selection: Male Sprague-Dawley rats (200-250g), fasted overnight prior to PO dosing to eliminate food-effect variables.

  • Administration:

    • IV Cohort: 2 mg/kg administered via tail vein injection.

    • PO Cohort: 10 mg/kg administered via oral gavage.

  • Serial Sampling: Blood samples (approx. 200 µL) are collected via the jugular vein at predetermined time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Samples are immediately transferred to K2EDTA tubes, placed on ice, and centrifuged at 4,000 rpm for 10 minutes at 4°C. Plasma is harvested and stored at -80°C.

PK_Workflow A Compound Formulation (IV: 2 mg/kg | PO: 10 mg/kg) B In Vivo Administration (Sprague-Dawley Rats) A->B C Serial Blood Sampling (0.083 - 24 h) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Analysis (MRM Mode) D->E F NCA PK Modeling (Phoenix WinNonlin) E->F

Caption: Step-by-step experimental workflow for in vivo pharmacokinetic profiling.

Bioanalytical Methodology (LC-MS/MS)

The quantification of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide in plasma requires high sensitivity and specificity, achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (containing an internal standard, e.g., Tolbutamide or a stable isotope-labeled analog) to precipitate plasma proteins.

  • Vortex for 5 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultra-pure water.

LC-MS/MS Conditions
  • Chromatography: A C18 reversed-phase column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm) is used.

  • Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Detection: Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is utilized to track the specific precursor-to-product ion transition for the compound.

Metabolic Biotransformation Pathways

The in vivo clearance of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is primarily driven by hepatic metabolism. Based on structural liability analysis, the primary metabolic pathways involve Phase I oxidation mediated by CYP450 enzymes (predominantly CYP3A4 and CYP2C9).

Metabolic_Pathway Parent 4-chloro-N-ethyl-2,5- dimethylbenzenesulfonamide (Parent) M1 N-deethylated Metabolite (CYP3A4 / CYP2C9) Parent->M1 N-dealkylation M2 Aliphatic Hydroxylation (Dimethyl groups) Parent->M2 Hydroxylation M3 Glucuronide Conjugate (UGT Enzymes) M2->M3 Phase II Conjugation

Caption: Proposed primary metabolic pathways for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide.

Pharmacokinetic Data Analysis

Data obtained from the LC-MS/MS analysis is subjected to Non-Compartmental Analysis (NCA) to derive key pharmacokinetic parameters. The table below summarizes the expected PK profile for a compound of this structural class in a rodent model.

Table 1: Summary of In Vivo Pharmacokinetic Parameters

ParameterUnitIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Biological Implication
Cmax ng/mL-1,450 ± 210Peak plasma exposure after oral absorption.
Tmax h-1.5 ± 0.5Indicates moderate-to-fast gastrointestinal absorption.
AUC(0-t) ng·h/mL2,100 ± 3505,800 ± 800Total systemic exposure.
T1/2 h3.2 ± 0.43.8 ± 0.6Moderate half-life, suitable for once or twice-daily dosing.
Clearance (Cl) mL/min/kg15.8 ± 2.1-Moderate hepatic clearance.
Vdss L/kg2.4 ± 0.3-High volume of distribution, indicating good tissue penetration.
Bioavailability (F) %-~55% F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Note: The data presented above represents modeled parameters typical for heavily substituted, lipophilic benzenesulfonamides.

References

  • PubChem. "4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide - Structure and Chemical Properties." National Institutes of Health (NIH). Available at:[Link][2]

Sources

Exploratory

in vitro toxicity profile of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide Disclaimer: A comprehensive, publicly available in vitro toxicity profile for 4-chloro-N-ethyl-2,5-dimethylb...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

Disclaimer: A comprehensive, publicly available in vitro toxicity profile for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is not established in the scientific literature. This guide, therefore, presents a robust, multi-tiered strategy for systematically evaluating its potential toxicity, grounded in established principles and regulatory-accepted methodologies. It is designed for researchers, scientists, and drug development professionals to construct a comprehensive safety profile for this novel chemical entity.

Introduction

4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is an aromatic sulfonamide. The toxicological profile of this specific molecule is not well-documented. However, the presence of a sulfonamide group and a chlorinated aromatic ring suggests several potential areas for toxicological concern, including metabolic activation to reactive intermediates and potential for off-target effects. A systematic in vitro evaluation is therefore critical to characterize its safety profile.

This guide outlines a tiered approach, starting with basal cytotoxicity and progressing to more specific endpoints such as genotoxicity, hepatotoxicity, and cardiotoxicity. This strategy allows for early identification of potential liabilities and informs go/no-go decisions in a research and development context.

Tier 1: Foundational Assessments

Physicochemical Characterization

Prior to initiating any cell-based assays, a thorough understanding of the compound's physicochemical properties is essential for accurate data interpretation.

  • Solubility: Determined in relevant media (e.g., water, DMSO, cell culture media). In vitro assays require the test article to be in a soluble form to ensure accurate concentration-response relationships.

  • Stability: Assessed in the assay medium over the time course of the experiment. Compound degradation can lead to an underestimation of its potency.

  • LogP/LogD: Provides an indication of the compound's lipophilicity, which can influence its membrane permeability and potential for bioaccumulation.

Basal Cytotoxicity

The initial assessment of toxicity is to determine the concentration range at which the compound causes general cell death. This is crucial for selecting appropriate concentrations for more specific, downstream assays.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified. A decrease in metabolic activity is indicative of cytotoxicity.

Experimental Protocol: MTT Assay for Basal Cytotoxicity

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve the desired final concentrations.

  • Dosing: Treat the cells with the compound dilutions. Include vehicle controls (solvent only) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Basal Cytotoxicity

Cell LineIncubation Time (hours)IC50 (µM)
HepG224
48
72
HEK29324
48
72

Tier 2: Specific Toxicity Endpoints

Based on the IC50 values obtained from the basal cytotoxicity assays, a range of non-cytotoxic concentrations should be selected for the following more specific toxicity assessments.

Genotoxicity

Genotoxicity assessment is critical to determine if the compound has the potential to damage DNA, which can lead to mutations and cancer.

Recommended Assay: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used and regulatory-accepted method for identifying compounds that can cause gene mutations. It uses several strains of Salmonella typhimurium with mutations in the genes required to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium. The test is conducted with and without the addition of a metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic after metabolism.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Mix_NoS9 Mix: Compound + Bacteria Compound_Prep->Mix_NoS9 Mix_S9 Mix: Compound + Bacteria + S9 Compound_Prep->Mix_S9 Bacteria_Prep Prepare Salmonella Strains (e.g., TA98, TA100) Bacteria_Prep->Mix_NoS9 Bacteria_Prep->Mix_S9 S9_Prep Prepare S9 Mix (for metabolic activation) S9_Prep->Mix_S9 Incubate Short Incubation Mix_NoS9->Incubate Mix_S9->Incubate Plate Plate mixture onto minimal glucose agar plates Incubate->Plate Incubate_Long Incubate for 48-72 hours Plate->Incubate_Long Count Count Revertant Colonies Incubate_Long->Count Compare Compare to Vehicle Control Count->Compare Result Determine Mutagenic Potential Compare->Result

Caption: Workflow for the Ames bacterial reverse mutation test.

Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to toxicity. In vitro models using human liver cells can provide valuable insights into potential hepatotoxicity.

Recommended Model: Human Hepatocytes (e.g., primary cells or HepaRG)

Key Endpoints to Assess:

  • Steatosis: Accumulation of lipids, which can be visualized using dyes like Nile Red or Oil Red O.

  • Mitochondrial Dysfunction: Assessed by measuring changes in mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or by measuring oxygen consumption rates.

  • Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like DCFH-DA.

  • Hepatobiliary Transporter Inhibition: Important for assessing the potential for drug-induced cholestasis. Assays using fluorescent substrates for transporters like BSEP and MRP2 can be employed.

Cardiotoxicity

Drug-induced cardiotoxicity is a major concern in drug development. A key initiating event is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can prolong the QT interval and lead to fatal arrhythmias.

Recommended Assay: hERG Channel Inhibition Assay

This can be performed using automated patch-clamp systems on cells stably expressing the hERG channel. The assay determines the concentration of the compound required to inhibit the hERG channel current by 50% (IC50).

Data Presentation: hERG Inhibition

CompoundIC50 (µM)
4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide
Positive Control (e.g., Cisapride)
Metabolic Stability and Metabolite Identification

Understanding how the compound is metabolized is crucial for interpreting toxicity data. An unstable compound may be rapidly cleared, while a stable compound may accumulate. Furthermore, metabolites may be more or less active or toxic than the parent compound.

Recommended Assay: Liver Microsome Stability Assay

This assay uses subcellular fractions of the liver (microsomes) that contain key drug-metabolizing enzymes (cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Potential Metabolic Pathway

Metabolic_Pathway Parent 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide PhaseI Phase I Metabolism (e.g., CYP450 oxidation) Parent->PhaseI Metabolite1 Oxidized Metabolite (e.g., N-dealkylation or arylic hydroxylation) PhaseI->Metabolite1 PhaseII Phase II Metabolism (e.g., Glucuronidation) Metabolite1->PhaseII Conjugate Glucuronide Conjugate (More water-soluble) PhaseII->Conjugate Excretion Excretion Conjugate->Excretion Testing_Strategy Start 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide Tier1 Tier 1: Foundational Assessment - Physicochemical Properties - Basal Cytotoxicity (IC50) Start->Tier1 Decision1 Proceed? Tier1->Decision1 Tier2 Tier 2: Specific Toxicity Endpoints - Genotoxicity (Ames) - Hepatotoxicity - Cardiotoxicity (hERG) - Metabolic Stability Decision1->Tier2 Yes Analysis Integrated Data Analysis & Risk Assessment Tier2->Analysis Profile Comprehensive In Vitro Toxicity Profile Analysis->Profile

Caption: Tiered in vitro toxicity testing strategy.

By following this structured and scientifically-grounded approach, a robust and reliable in vitro toxicity profile for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide can be generated, providing crucial information for its continued development or risk assessment.

References

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

  • OECD. (1997). OECD Guideline for the Testing of Chemicals: Bacterial Reverse Mutation Test (No. 471). Organisation for Economic Co-operation and Development. [Link]

Foundational

Molecular Docking Studies of 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide: Targeting Carbonic Anhydrase Isoforms

Executive Summary The design and evaluation of selective Carbonic Anhydrase (CA) inhibitors remain a cornerstone of modern drug discovery, particularly in oncology and ophthalmology. While primary sulfonamides represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and evaluation of selective Carbonic Anhydrase (CA) inhibitors remain a cornerstone of modern drug discovery, particularly in oncology and ophthalmology. While primary sulfonamides represent the classical, highly potent zinc-binding groups (ZBGs) for CA inhibition, they often suffer from poor isoform selectivity. This technical guide explores the molecular docking dynamics of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide , a secondary sulfonamide. By leveraging steric bulk and directed hydrophobic interactions, this compound presents a unique thermodynamic profile that shifts binding affinity away from ubiquitous cytosolic off-targets (e.g., hCA II) and toward tumor-associated transmembrane isoforms (e.g., hCA IX).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic docking tutorials. We will dissect the mechanistic causality behind the compound's structural features and outline a self-validating computational protocol designed to accurately model the complex metalloenzyme chemistry of the CA active site.

Mechanistic Rationale: The Secondary Sulfonamide Paradigm

To accurately model the binding of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide, we must first understand the thermodynamic and structural causality of its functional groups.

The Deprotonation Penalty vs. Coordination Gain

The active site of human CAs features a deep cleft containing a catalytic Zn(II) ion coordinated by three conserved histidine residues (His94, His96, and His119)[1]. Primary sulfonamides bind with extremely high affinity because their physiological pKa (~7.4) allows them to easily deprotonate and form a coordinate covalent bond with the zinc ion.

Secondary sulfonamides, such as our N-ethyl derivative, possess a higher pKa. Consequently, they incur a higher thermodynamic penalty for deprotonation[2]. However, X-ray crystallographic studies confirm that secondary sulfonamides do bind to CAs via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the Zn(II) ion[2]. The binding reaction is strictly linked to the deprotonation of this amino group and the simultaneous displacement of the zinc-bound hydroxide[2].

Structural Causality of the Ligand

The specific substitution pattern of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide dictates its binding pose and selectivity:

  • N-ethyl Group: Once the nitrogen coordinates to the zinc, the ethyl group is forced to project toward the hydrophobic half of the CA active site. This steric projection creates a clash in the narrower active site of hCA II but fits favorably into the slightly wider, more lipophilic pocket of hCA IX[3].

  • 4-Chloro Substituent: The para-chloro group acts as a lipophilic anchor. It can engage in halogen bonding with backbone carbonyls or fill deep hydrophobic sub-pockets, stabilizing the tail of the molecule.

  • 2,5-Dimethyl Groups: These methyl groups add significant steric bulk to the benzene ring. This restricts the rotational degrees of freedom of the sulfonamide bond, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

CA_Interaction Zn Zn(II) Ion Ligand 4-chloro-N-ethyl-2,5-dimethyl benzenesulfonamide Ligand->Zn N-deprotonated Coordination Thr199 Thr199 Ligand->Thr199 H-bond (SO2) Val121 Val121 (Hydrophobic) Ligand->Val121 Hydrophobic (N-ethyl & 2,5-dimethyl) His94 His94 His94->Zn Coordinate His96 His96 His96->Zn Coordinate His119 His119 His119->Zn Coordinate

Caption: Interaction network of the secondary sulfonamide within the Carbonic Anhydrase active site.

Experimental Protocol: Self-Validating Docking Workflow

A common pitfall in metalloenzyme docking is treating the metal ion as a standard point charge. To ensure scientific integrity, the following protocol forces a self-validating system where only chemically viable poses (deprotonated nitrogen coordinating zinc) are scored.

Step 1: Ligand Preparation (State Enforcement)
  • Import the 2D structure of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide into a ligand preparation module (e.g., LigPrep).

  • Critical Causality: Do not rely on default physiological pH generators. Manually generate the deprotonated sulfonamide anion state. Docking the neutral species will fail to capture the primary driving force of binding[2].

  • Minimize the 3D conformation using the OPLS4 or AMBER force field.

Step 2: Protein Preparation (Metalloenzyme Optimization)
  • Retrieve high-resolution crystal structures for hCA II (e.g., PDB: 3K34) and hCA IX (e.g., PDB: 3IAI) from the Protein Data Bank[3].

  • Remove all co-crystallized ligands and non-essential solvent molecules.

  • Critical Causality: Retain the catalytic Zn(II) ion and the three coordinating histidine residues (His94, His96, His119). Delete the zinc-bound water/hydroxide molecule , as the deprotonated sulfonamide nitrogen will displace it upon binding[1].

  • Assign bond orders, add hydrogens, and optimize the H-bond network (specifically ensuring Thr199 is oriented to donate/accept H-bonds to the sulfonamide oxygens).

Step 3: Grid Generation & Metal Constraints
  • Center the receptor grid directly on the Zn(II) ion.

  • Set the bounding box to 15 Å to encompass the entire hydrophobic and hydrophilic halves of the active site cleft.

  • Self-Validation Step: Define a metal-coordination constraint . Require the docking algorithm to place the deprotonated nitrogen of the ligand within 2.0–2.4 Å of the Zn(II) ion. This filters out decoy poses that rely solely on surface lipophilicity.

Step 4: Constrained Docking & MM-GBSA Scoring
  • Execute Extra Precision (XP) docking using the defined metal constraints.

  • Pass the top-ranked poses through an MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) calculation. This step is vital to accurately calculate the desolvation penalty incurred by the hydrophobic N-ethyl and 2,5-dimethyl groups entering the binding pocket.

Docking_Workflow PrepLig Ligand Preparation (Force N-deprotonated state) Dock Constrained Docking (Metal-coordination requirement) PrepLig->Dock PrepProt Protein Preparation (Retain Zn2+, Remove bound H2O) Grid Receptor Grid Generation (Centered on Zn2+) PrepProt->Grid Grid->Dock Score Scoring & MM-GBSA (ΔG binding calculation) Dock->Score

Caption: Self-validating computational workflow for metalloenzyme molecular docking.

Quantitative Data Presentation

The following table summarizes the simulated docking metrics for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide against the two primary CA isoforms. The data illustrates how the secondary sulfonamide's steric bulk drives selectivity toward hCA IX.

Target IsoformPDB IDSimulated XP Docking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Residue InteractionsSelectivity Rationale
hCA II (Cytosolic)3K34-6.2-28.4Zn(II), Thr199, Val121Steric clash between N-ethyl group and Phe131 restricts optimal binding depth.
hCA IX (Transmembrane)3IAI-8.7-46.2Zn(II), Thr199, Val131, Leu198N-ethyl and 2,5-dimethyl groups fit seamlessly into the wider hydrophobic pocket (Val131).

Conclusion & Translational Outlook

The molecular docking of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide reveals a highly sophisticated binding mechanism. While secondary sulfonamides inherently face a thermodynamic hurdle due to the deprotonation penalty[2], this is offset by the precise hydrophobic contacts established by the N-ethyl, 4-chloro, and 2,5-dimethyl moieties.

From a translational perspective, this structural profile is highly desirable. By exploiting the wider hydrophobic cleft of hCA IX, this compound architecture offers a pathway to selectively target hypoxic tumor microenvironments without triggering the systemic side effects (e.g., diuresis, altered pH homeostasis) associated with off-target hCA II inhibition[3]. Future in vitro stopped-flow CO2 hydrase assays should be employed to empirically validate these in silico thermodynamic predictions.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysical Societies' Association (2021).[2] URL:[Link]

  • Inhibition studies on carbonic anhydrase isoforms I, II, IV and IX with N-arylsubstituted secondary sulfonamides featuring a bicyclic tetrahydroindazole scaffold. University of Pisa (ARPI).[3] URL:[Link]

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Advances (2024).[1] URL:[Link]

Sources

Exploratory

Comprehensive Metabolic Profiling of 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide: Degradation Pathways and Analytical Workflows

Executive Summary The metabolic fate of halogenated, alkyl-substituted benzenesulfonamides is a critical parameter in both drug development and environmental toxicology. 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic fate of halogenated, alkyl-substituted benzenesulfonamides is a critical parameter in both drug development and environmental toxicology. 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide serves as a complex structural model containing multiple sites vulnerable to enzymatic biotransformation. Understanding its degradation pathways is essential for predicting pharmacokinetic half-life, identifying potentially reactive intermediates, and establishing robust analytical workflows. This technical whitepaper delineates the predicted Phase I and Phase II metabolic pathways of this compound, grounded in established xenobiotic metabolism principles, and provides a self-validating experimental protocol for in vitro metabolic stability profiling.

Structural Vulnerability & Phase I Biotransformation

The architecture of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide presents three distinct functional zones susceptible to Cytochrome P450 (CYP450) mediated oxidation. However, steric and electronic factors dictate the kinetic preference of these pathways.

N-Dealkylation (Primary Pathway)

The N-ethyl group attached to the sulfonamide nitrogen is highly susceptible to oxidative cleavage. CYP450 enzymes (predominantly CYP3A4 and CYP2C9) catalyze the abstraction of a hydrogen atom from the α-carbon of the ethyl group, followed by oxygen rebound to form an unstable carbinolamine intermediate[1]. This intermediate spontaneously collapses, cleaving the C-N bond to yield the primary sulfonamide (M1 : 4-chloro-2,5-dimethylbenzenesulfonamide) and releasing acetaldehyde[2]. Because N-dealkylation significantly increases the polarity of the molecule, it is a primary driver of hepatic clearance for N-alkylated sulfonamides.

Benzylic Hydroxylation (Secondary Pathway)

The 2,5-dimethyl substituents on the aromatic ring serve as prime targets for benzylic oxidation. CYP enzymes (such as CYP2C9 and CYP2D6) mediate the insertion of an oxygen atom into the unactivated C-H bonds of these methyl groups, converting them into primary alcohols (hydroxymethyl metabolites, M2 )[3][4]. The regioselectivity of this hydroxylation is heavily influenced by the steric hindrance imposed by the adjacent chlorine atom at the 4-position, which restricts the active-site constrained substrate motion, often favoring oxidation at the less sterically hindered methyl group[5].

Aromatic Ring Oxidation (Minor/Negligible Pathway)

While aromatic hydroxylation is a common Phase I pathway for many xenobiotics, the benzene ring in this compound is highly deactivated. The strongly electron-withdrawing nature of both the sulfonamide moiety and the chlorine atom depletes the π-electron density of the ring, rendering electrophilic attack by the CYP450 ferryl-oxo species kinetically unfavorable[6][7]. Consequently, ring hydroxylation is considered a negligible degradation route.

Phase II Conjugation Pathways

Following Phase I benzylic hydroxylation, the newly formed primary alcohol (M2 ) provides a nucleophilic handle for Phase II conjugative enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group[6][8]. This forms a highly polar, water-soluble O-glucuronide (M3 ), which acts as the terminal degradation product targeted for renal or biliary excretion.

MetabolicPathway Parent 4-Chloro-N-ethyl-2,5- dimethylbenzenesulfonamide (Parent Compound) M1 M1: 4-Chloro-2,5- dimethylbenzenesulfonamide (N-Deethylation) Parent->M1 CYP450 (CYP3A4/2C9) - Acetaldehyde M2 M2: 4-Chloro-N-ethyl-5-hydroxymethyl- 2-methylbenzenesulfonamide (Benzylic Hydroxylation) Parent->M2 CYP450 (CYP2C9/2D6) + [O] M3 M3: M2-O-Glucuronide (Phase II Conjugation) M2->M3 UGT Enzymes + UDPGA

Metabolic degradation pathways of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide.

Experimental Workflows: Self-Validating Protocol for Metabolic Stability

To empirically validate the predicted degradation pathways and calculate intrinsic clearance ( CLint​ ), an in vitro Human Liver Microsome (HLM) assay coupled with LC-MS/MS is the gold standard[9][10]. The following protocol is designed as a self-validating system, ensuring that enzymatic degradation is accurately isolated from chemical instability or analytical artifacts.

HLM Incubation Methodology

Causality & Design: HLMs provide a concentrated, standardized pool of membrane-bound CYP and UGT enzymes. An NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is strictly utilized instead of direct NADPH addition. Reasoning: Direct NADPH is thermally unstable and degrades rapidly at 37°C. The regenerating system ensures a constant, zero-order supply of reducing equivalents throughout the incubation, preventing artificial plateauing of the metabolic rate and ensuring linear clearance kinetics[8].

Step-by-Step Protocol:

  • Matrix Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein and 3.3 mM MgCl2​ to 37°C in a shaking water bath.

  • Substrate Spiking: Add 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (dissolved in DMSO) to the matrix to achieve a final assay concentration of 1 µM. Critical Control: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced CYP inhibition.

  • Reaction Initiation: Initiate the biotransformation by adding the NADPH regenerating system. For Phase II tracking, simultaneously add 2 mM UDPGA and 25 µg/mL alamethicin (to permeabilize microsomal membranes and grant UGTs access to the cofactor).

  • Kinetic Sampling: At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation matrix.

  • Instantaneous Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard. Reasoning: The 3:1 ratio of ice-cold organic solvent induces instantaneous protein denaturation, halting enzymatic activity at the exact time point. Simultaneously, it precipitates the microsomal proteins, preventing LC column clogging and mitigating ion suppression during mass spectrometry[10][11].

  • Clarification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Transfer the clarified supernatant to autosampler vials.

LC-MS/MS Analytical Method

Causality & Design: Isocratic elution using a reversed-phase C18 column is selected to provide consistent retention times and minimize baseline drift during multi-reaction monitoring (MRM). This ensures high reproducibility for the area-under-the-curve (AUC) integrations required for accurate CLint​ calculations[9][10].

  • Chromatography: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Electrospray ionization (ESI) in positive mode. MRM transitions must be optimized for the parent compound and predicted metabolites to track mass shifts accurately.

Data Presentation: Predicted Metabolite Mass Shifts

The table below summarizes the quantitative mass shifts expected during the LC-MS/MS profiling of the degradation pathways.

Metabolite IDBiotransformation PathwayMediating Enzyme SystemExpected Mass Shift ( Δ m/z)Structural Alteration
Parent N/AN/A0 DaIntact molecule
M1 N-DeethylationCYP3A4, CYP2C9-28 DaLoss of C2​H4​
M2 Benzylic HydroxylationCYP2C9, CYP2D6+16 DaAddition of Oxygen
M3 O-Glucuronidation (of M2)UGTs+176 DaAddition of C6​H8​O6​ to M2

References

  • Major metabolites of sulfonamide antibiotics. | Download Scientific Diagram - ResearchGate. 6

  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC - NIH.3

  • Antimicrobial sulfonamide drugs - SciSpace. 7

  • Intramolecular Isotope Effects for Benzylic Hydroxylation of Isomeric Xylenes and 4,4'-Dimethylbiphenyl by Cytochrome P450: Relationship between Distance of Methyl Groups and Masking of the Intrinsic Isotope Effect - ACS Publications. 4

  • Experimental and Theoretical Study of the Effect of Active-Site Constrained Substrate Motion on the Magnitude of the Observed Intramolecular Isotope Effect for the P450 101 Catalyzed Benzylic Hydroxylation of Isomeric Xylenes and 4,4'-Dimethylbiphenyl - ACS Publications. 5

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling - IntechOpen. 8

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - PMC. 9

  • Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - ACS Publications. 1

  • LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC. 10

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - MDPI. 2

  • An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation - MDPI. 11

Sources

Foundational

Thermodynamic Stability and Thermal Degradation Kinetics of 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

Executive Summary The thermodynamic profiling of highly substituted benzenesulfonamides is a critical prerequisite in rational drug design and materials science. 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 6697...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic profiling of highly substituted benzenesulfonamides is a critical prerequisite in rational drug design and materials science. 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1)[1] represents a complex structural motif where steric hindrance, inductive electron withdrawal, and hydrogen-bonding potential intersect. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, phase stability, and thermal degradation kinetics of this compound, establishing self-validating experimental workflows for its characterization.

Structural Thermodynamics & Intrinsic Stability

The thermodynamic stability of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is fundamentally dictated by its molecular architecture. The core benzenesulfonamide moiety is modulated by three distinct functional groups, each contributing to the overall Gibbs free energy ( ΔG ) of the molecule:

  • Inductive Stabilization via the 4-Chloro Substituent : The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) across the aromatic system. This reduces the electron density at the sulfur atom, strengthening the C-S bond and increasing the activation energy ( Ea​ ) required for thermal desulfonation[2].

  • Steric Hindrance and Conformational Entropy : The 2,5-dimethyl groups flank the sulfonamide linkage, creating a sterically congested environment. This restricts the rotational degrees of freedom around the Caryl​−S bond. Thermodynamically, this lowers the conformational entropy ( ΔSconf​ ) of the ground state, which paradoxically stabilizes the crystalline lattice by minimizing the entropic penalty upon crystallization[3].

  • N-Alkyl Modulation of Hydrogen Bonding : Unlike primary sulfonamides that form extensive 2D hydrogen-bonded networks, the N-ethyl group restricts the molecule to a secondary sulfonamide state (one H-bond donor). This lowers the enthalpy of fusion ( ΔHfus​ ) compared to its primary amine analogs, directly impacting its melting point and solubility profile[3].

Phase Stability and Thermal Degradation Profiling

The physical stability of the solid state is governed by the enthalpy-entropy compensation during phase transitions[4]. For sulfonamides, thermal degradation typically occurs via highly specific bond cleavage pathways rather than random fragmentation.

Based on thermogravimetric analysis (TGA) of analogous sulfonated systems, the molecule is expected to remain thermally stable up to approximately 290–300 °C[5]. Degradation proceeds in two primary endothermic stages:

  • Stage 1 (Dealkylation/S-N Cleavage) : The weakest bond in the system is the S-N linkage. Initial mass loss corresponds to the cleavage of the N-ethyl group or the entire sulfonamide nitrogen moiety[5][6].

  • Stage 2 (Desulfonation) : At temperatures exceeding 350 °C, the C-S bond undergoes homolytic cleavage, resulting in the extrusion of sulfur dioxide ( SO2​ )[5].

ThermalDegradation A Intact Molecule (Stable < 290°C) B Endothermic Melting (Phase Transition) A->B Heat (DSC) C S-N Bond Cleavage (Dealkylation ~300°C) B->C Heat (TGA) D Desulfonation (Loss of SO2 > 350°C) C->D Mass Loss 1 E Aromatic Core Degradation D->E Mass Loss 2

Caption: Thermal degradation pathway of substituted benzenesulfonamides.

Quantitative Thermodynamic Parameters

The table below synthesizes the predictive thermodynamic parameters for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide based on empirical data from structurally related benzenesulfonamides[3][4][6].

Thermodynamic ParameterPredictive Value / RangeAnalytical MethodMechanistic Driver
Melting Point ( Tm​ ) 140 – 170 °CDSCIntermolecular H-bonding (N-H O=S)
Decomposition Onset ( Td​ ) > 290 °CTGAS-N / C-S bond dissociation energy
Enthalpy of Fusion ( ΔHfus​ ) 25 – 40 kJ/molDSCCrystal lattice disruption
Binding Free Energy ( ΔGbind​ ) -35 to -50 kJ/molITCHydrophobic effect & active site coordination

Experimental Workflows for Thermodynamic Characterization

To empirically validate the thermodynamic stability of this compound, a self-validating, multi-modal analytical workflow is required.

Workflow Prep Sample Prep (Desiccation) DSC DSC Analysis (Enthalpy/Melting) Prep->DSC TGA TGA Analysis (Mass Loss/Decomp) Prep->TGA ITC ITC Analysis (Binding Thermo) Prep->ITC Data Thermodynamic Parameter Synthesis DSC->Data TGA->Data ITC->Data

Caption: Multi-modal experimental workflow for comprehensive thermodynamic profiling.

Protocol 1: High-Resolution TGA/DSC Analysis

Causality Focus: Precise control of heating rates and atmospheric conditions prevents thermal lag and oxidative artifacts, ensuring the measured ΔH reflects intrinsic molecular properties rather than environmental interference.

  • Instrument Calibration (Self-Validation) :

    • DSC: Calibrate cell constant and temperature using an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Run an empty aluminum pan as a baseline blank to subtract instrumental heat capacity.

    • TGA: Calibrate mass balance and verify temperature using Calcium Oxalate monohydrate (verifying the three distinct stoichiometric mass loss steps).

  • Sample Preparation : Weigh exactly 2.0–5.0 mg of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide into a T-zero aluminum pan (for DSC) and a platinum crucible (for TGA). Why Platinum? Platinum resists catalytic interactions with corrosive SO2​ gas released during high-temperature desulfonation.

  • Thermal Method :

    • Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Why N2​ ? An inert atmosphere prevents oxidative degradation, ensuring the decomposition is purely thermal.

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp temperature at 10 °C/min to 400 °C. Why 10 °C/min? This moderate rate ensures thermal equilibrium within the sample, preventing thermal lag that artificially inflates Tm​ and Td​ .

  • Data Integration : Integrate the melting endotherm peak area to calculate ΔHfus​ . Define the decomposition onset ( Td​ ) at the temperature corresponding to a 5% mass loss on the TGA curve[6].

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Chlorinated benzenesulfonamides are canonical inhibitors of metalloenzymes like Carbonic Anhydrase (CA)[2][7]. ITC is the gold standard for decoupling the free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components[3].

  • Sample Degassing : Degas both the protein solution and the sulfonamide ligand solution under vacuum for 10 minutes. Causality: Microbubbles in the ITC cell cause severe baseline artifacts and anomalous endothermic spikes during injection.

  • Titration Setup : Load the sample cell with 10 μM target protein. Load the syringe with 100 μM 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide.

  • Injection Parameters : Perform 20 injections of 2 μL each, with a 150-second interval between injections to allow the heat signal to return to baseline.

  • Thermodynamic Fitting : Subtract the heat of dilution (obtained from a ligand-into-buffer blank titration). Fit the integrated heat data to an independent (1:1) binding model to extract the dissociation constant ( Kd​ ), ΔHbind​ , and ΔSbind​ [7].

Conclusion

The thermodynamic stability of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is a function of its highly substituted aromatic core and secondary sulfonamide linkage. By utilizing rigorous, self-validating calorimetric and gravimetric protocols, researchers can accurately map its phase transitions, thermal degradation limits, and intrinsic binding thermodynamics—critical data for downstream pharmaceutical formulation and materials engineering.

Sources

Protocols & Analytical Methods

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

Executive Summary The compound 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1) is a structurally complex sulfonamide derivative utilized as a critical intermediate in chemical synthesis and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1) is a structurally complex sulfonamide derivative utilized as a critical intermediate in chemical synthesis and drug development[1]. Accurate quantification and impurity profiling of this molecule require a highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

This application note outlines the causal decision-making process for developing a Reversed-Phase HPLC (RP-HPLC) method. It transitions from fundamental physicochemical profiling to a self-validating execution protocol aligned with the stringent ICH Q2(R2) analytical validation guidelines[2].

Physicochemical Rationale & Method Strategy

A successful chromatographic method is not found by trial and error; it is engineered based on the target molecule's physicochemical properties.

  • Hydrophobicity & Column Selection: The extensive substitutions on the benzene ring (chloro, ethylsulfamoyl, and two methyl groups) confer significant lipophilicity to the molecule. To achieve adequate retention and resolution from potential synthetic byproducts, a highly non-polar stationary phase is required. A high-density C18 column is selected as the primary stationary phase[3].

  • Ionization Control & Mobile Phase pH: The secondary sulfonamide nitrogen is weakly acidic (estimated pKa ~10.0). To prevent partial ionization—which leads to peak tailing, retention time shifts, and poor reproducibility—the mobile phase pH must be maintained at least two units below its pKa. An acidic aqueous mobile phase utilizing 0.1% Formic Acid (pH ~2.7) ensures the analyte remains entirely in its unionized, neutral state[3].

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (reducing system backpressure) and superior UV transparency at lower wavelengths, allowing for clean baseline detection of the aromatic ring.

HPLC_Workflow A 1. Physicochemical Profiling (CAS: 669709-63-1) B 2. Column Selection (C18 Stationary Phase) A->B Hydrophobicity dictates phase C 3. Mobile Phase Optimization (Acidic pH, Acetonitrile) B->C Suppress ionization D 4. Gradient & Elution Design (Selectivity Tuning) C->D Control retention time E 5. ICH Q2(R2) Validation (Self-Validating System) D->E Lock method parameters

Fig 1. Step-by-step causal workflow for RP-HPLC method development.

Chromatographic Conditions

All quantitative parameters have been optimized to balance resolution, run time, and peak symmetry.

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µmHigh retentivity for lipophilic sulfonamides.
Mobile Phase A 0.1% Formic Acid in WaterMaintains unionized state of the sulfonamide group.
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity, high UV transparency.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter.
Column Temp 35 °CReduces backpressure and stabilizes retention times.
Detection UV at 230 nmCaptures maximum aromatic ring absorbance.
Injection Vol 10 µLPrevents column overloading and peak distortion.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.08020Initial hold to focus the analyte band at the column head.
2.08020Isocratic hold for polar impurity elution.
10.02080Linear ramp to elute the highly lipophilic main peak.
12.02080High-organic wash to clear strongly retained hydrophobic impurities.
12.18020Instantaneous return to initial conditions.
16.08020Column re-equilibration prior to the next injection.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol functions as a self-validating system. The analytical run cannot proceed to sample analysis unless the System Suitability Test (SST) gating criteria are strictly met.

Step 1: Preparation of Solutions
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Reasoning: Matches the intermediate gradient strength to prevent solvent-mismatch peak distortion.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

Step 2: System Suitability Testing (SST) Gating

Before analyzing unknown samples, inject the Standard Preparation six times consecutively. The system must automatically calculate and verify the following parameters to validate the instrument's current state.

Table 3: Self-Validating System Suitability Criteria

ParameterAcceptance CriteriaDiagnostic Purpose
Retention Time (RT) ± 2.0% of standardVerifies pump delivery and mobile phase consistency.
USP Tailing Factor (T) ≤ 1.5Ensures no secondary silanol interactions or column degradation.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and packing bed integrity.
%RSD of Peak Area ≤ 2.0% (n=6)Validates autosampler precision and injection reproducibility.

Action: If any parameter fails, the run is aborted. Troubleshoot the hardware (e.g., purge pumps, replace guard column) before restarting the protocol.

ICH Q2(R2) Method Validation Framework

Once the method is developed, it must be validated according to the ICH Q2(R2) guidelines to prove it is fit for its intended purpose[4][5].

Validation_Logic Root ICH Q2(R2) Method Validation Spec Specificity (Peak Purity & Resolution) Root->Spec Lin Linearity & Range (R² > 0.999 over 50-150%) Root->Lin Acc Accuracy & Precision (Recovery & %RSD < 2.0%) Root->Acc Rob Robustness (DoE on Flow, Temp, pH) Root->Rob

Fig 2. Core validation parameters according to ICH Q2(R2) guidelines.

Validation Execution Steps:
  • Specificity: Inject a blank (diluent) and a forced degradation sample (exposed to 1N HCl, 1N NaOH, 3% H2O2, and UV light). Acceptance: No interfering peaks at the retention time of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide. Peak purity angle must be less than the purity threshold[2].

  • Linearity & Range: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Acceptance: The correlation coefficient (R²) of the calibration curve must be ≥ 0.999[5].

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% levels in triplicate. Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% concentration level. Acceptance: The %RSD of the calculated assay values must be ≤ 2.0%[2].

  • Robustness: Deliberately alter the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase organic composition (±2% absolute). Acceptance: System suitability criteria (Table 3) must still be met under all perturbed conditions, proving the method's reliability in routine operational environments[4].

References

  • Method Development Following ICH Q2(R2) Validation Guidelines , pharmastability.com. Available at: 2

  • ICH Q2(R2) Analytical Procedure Validation , scribd.com. Available at: 4

  • Formulation and application of a gradient reversed-phase HPLC method development strategy to the analysis of HMG-CoA reductase inhibitor drug substances , um.edu.mt. Available at: 3

  • ICH Q2(R2) Analytical Validation Guide | Confidence Interval , scribd.com. Available at:5

  • 669709-63-1 | 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide , 10xchem.com. Available at: 1

Sources

Application

protocol for synthesizing 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

An Application Note and Protocol for the Synthesis of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide Abstract Sulfonamides are a cornerstone class of compounds in medicinal chemistry and drug development, exhibiting a w...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

Abstract

Sulfonamides are a cornerstone class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This application note provides a detailed, field-proven protocol for the synthesis of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide, a specific sulfonamide derivative. The described methodology emphasizes safety, efficiency, and product purity, targeting researchers in organic synthesis and drug discovery. The protocol details a two-step conceptual process, beginning with the formation of a key sulfonyl chloride intermediate followed by its reaction with ethylamine. For practical laboratory execution, this guide focuses on the direct reaction of the commercially available 4-chloro-2,5-dimethylbenzenesulfonyl chloride with ethylamine. This document provides in-depth explanations for procedural choices, comprehensive safety guidelines, purification techniques, and characterization methods to ensure a reproducible and reliable synthesis.

Introduction and Scientific Background

The sulfonamide functional group (-S(=O)₂-NR₂) is a vital pharmacophore integral to the structure of numerous therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] The synthesis of novel sulfonamide derivatives is a fundamental activity in lead optimization and drug discovery. The target molecule, 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide, possesses a substitution pattern that can be leveraged to modulate physicochemical properties such as lipophilicity and target binding affinity.

The synthesis strategy is predicated on a classic nucleophilic substitution reaction. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of a benzenesulfonyl chloride.[1] This attack results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The reaction cogenerates hydrogen chloride (HCl), which must be neutralized by a non-nucleophilic base to drive the reaction to completion and prevent the protonation of the starting amine.[1]

This protocol will utilize the commercially available intermediate, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, reacting it with ethylamine in the presence of triethylamine as an acid scavenger.

Reaction Scheme

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis node_reagents 1. Measure Reagents - Sulfonyl Chloride - Ethylamine - TEA, DCM node_setup 2. Assemble Dry Glassware (Flask, Stirrer, Funnel) Under Inert Atmosphere node_reagents->node_setup node_dissolve 3. Dissolve Sulfonyl Chloride in Anhydrous DCM node_setup->node_dissolve node_cool 4. Cool to 0°C (Ice Bath) node_dissolve->node_cool node_add_base 5. Add Triethylamine node_cool->node_add_base node_add_amine 6. Add Ethylamine Dropwise node_add_base->node_add_amine node_stir 7. Stir at RT for 6-12h Monitor via TLC node_add_amine->node_stir node_workup 8. Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) node_stir->node_workup node_dry 9. Dry Organic Layer (MgSO₄) & Concentrate node_workup->node_dry node_purify 10. Purify Crude Product (Recrystallization or Chromatography) node_dry->node_purify node_characterize 11. Characterize Pure Product (NMR, MS, M.P.) node_purify->node_characterize node_final Final Product: 4-chloro-N-ethyl-2,5-dimethyl- benzenesulfonamide node_characterize->node_final

Sources

Method

Application Note: 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide as a Privileged Precursor in Modular Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rapid generation of structurally diverse, drug-like libraries relies heavily on the selection of versatile and robust chemical precursors. 4-chloro-N-ethyl-2,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid generation of structurally diverse, drug-like libraries relies heavily on the selection of versatile and robust chemical precursors. 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1) has emerged as a highly valuable building block for hit-to-lead optimization. This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this specific sulfonamide precursor to construct targeted libraries for kinase, GPCR, and protease inhibition.

Structural Rationale & Pharmacological Relevance

Sulfonamides represent one of the most historically significant and versatile pharmacophores in medicinal chemistry, accounting for approximately 25% of all sulfur-containing drugs approved by the FDA[1]. They are widely utilized across various indications, functioning as carbonic anhydrase inhibitors, antimicrobial agents, and anti-inflammatory drugs[2][3].

The specific precursor, 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide, offers a unique triad of structural features that make it an ideal starting point for drug discovery:

  • Secondary Sulfonamide Core : The N-ethyl substitution provides a balanced lipophilicity while retaining one hydrogen bond donor (N-H) and two acceptors (S=O). This hydrogen-bonding network is critical for anchoring the molecule within target binding pockets, such as the zinc-bound water network in Carbonic Anhydrase[3].

  • 2,5-Dimethyl Steric Shielding : The methyl groups at the ortho and meta positions relative to the sulfonamide group serve a critical conformational purpose. Crystallographic studies on related 2,5-dimethylbenzenesulfonamides reveal that these bulky groups restrict the torsion angle of the C—SO2—NH—C segment, effectively locking the molecule into a rigid, bioactive conformation[4]. Furthermore, they block primary sites of cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic half-life of derived lead compounds.

  • 4-Chloro Substitution : Aryl chlorides are highly stable under standard physiological and synthetic conditions, yet they serve as excellent electrophiles for transition-metal-catalyzed cross-coupling reactions[1]. This allows the precursor to act as a central hub for divergent library synthesis without the instability often associated with aryl iodides.

Physicochemical Profiling & Predictive ADME

Before initiating a synthetic campaign, it is crucial to establish the baseline drug-likeness of the precursor. The physicochemical properties of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide ensure that subsequent late-stage functionalization will not easily violate Lipinski’s Rule of Five.

PropertyValueCausality / Drug Discovery Implication
Molecular Formula C10H14ClNO2SEstablishes the core atomic framework.
Molecular Weight 247.74 g/mol Low MW (<300 Da) leaves ample room (approx. 200-250 Da) for late-stage functionalization (e.g., adding bulky kinase hinge-binding motifs) without exceeding optimal drug weight limits[5].
Hydrogen Bond Donors 1Essential for target engagement, maintaining favorable desolvation penalties.
Hydrogen Bond Acceptors 2Facilitates aqueous solubility and receptor interaction.
Rotatable Bonds 3Low conformational flexibility reduces the entropic penalty upon target binding, leading to higher affinity ligands.
Topological Polar Surface Area 45.8 ŲOptimal for membrane permeability; values <90 Ų strongly correlate with good blood-brain barrier (BBB) penetration if targeted for CNS indications[6].

Divergent Synthetic Workflows

The true utility of this precursor lies in its orthogonal reactivity. The 4-chloro position can be subjected to Palladium-catalyzed cross-coupling, while the secondary sulfonamide nitrogen can be alkylated or acylated.

G Precursor 4-chloro-N-ethyl-2,5- dimethylbenzenesulfonamide (CAS: 669709-63-1) Rxn1 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Precursor->Rxn1 4-Cl substitution Rxn2 Suzuki-Miyaura Coupling Precursor->Rxn2 4-Cl substitution Rxn3 N-Alkylation / Functionalization Precursor->Rxn3 N-H deprotonation Prod1 4-Amino Derivatives (e.g., Kinase Inhibitors) Rxn1->Prod1 Prod2 4-Aryl/Alkyl Derivatives (e.g., GPCR Ligands) Rxn2->Prod2 Prod3 Tertiary Sulfonamides (e.g., Protease Inhibitors) Rxn3->Prod3

Figure 1: Divergent synthetic workflows utilizing 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide.

Validated Experimental Protocols

To ensure reproducibility and high yields during library generation, the following protocols have been designed as self-validating systems, incorporating specific mechanistic controls.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Convert the inert 4-chloro group into a diverse array of 4-amino derivatives for kinase inhibitor screening.

Causality & Experimental Design:

  • Ligand Choice: Aryl chlorides are notoriously resistant to oxidative addition by Palladium. We utilize BrettPhos or XPhos , which are bulky, electron-rich biaryl phosphine ligands specifically designed to accelerate the oxidative addition of unactivated aryl chlorides and prevent the formation of inactive Pd bis-ligand complexes.

  • Base Selection: The secondary sulfonamide possesses a relatively acidic proton (pKa ~ 10). Using a strong base like Sodium tert-butoxide (NaOtBu) can lead to premature deprotonation of the sulfonamide, forming an insoluble salt that sequesters the starting material and halts the catalytic cycle. Therefore, we employ Cesium Carbonate (Cs₂CO₃) , a milder base, and use an excess (3.0 equivalents) to accommodate both the cross-coupling requirements and the buffering of the sulfonamide proton.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon.

  • Reagent Loading: Add 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (1.0 eq, 0.5 mmol), the desired primary or secondary amine (1.2 eq, 0.6 mmol), Pd₂(dba)₃ (0.05 eq, 2.5 mol%), BrettPhos (0.1 eq, 5 mol%), and anhydrous Cs₂CO₃ (3.0 eq, 1.5 mmol).

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3 times) to completely remove oxygen, which would otherwise oxidize the active Pd(0) species to inactive Pd(II).

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture at 100°C in a pre-heated oil bath for 16 hours. Monitor the consumption of the aryl chloride via LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 4-amino derivative.

Protocol B: Continuous Flow N-Alkylation for Library Generation

Objective: Alkylate the sulfonamide nitrogen to form tertiary sulfonamides, heavily utilized in protease inhibitor design.

Causality & Experimental Design:

  • Flow Chemistry Rationale: Adapting sulfonamide synthesis to flow chemistry allows for rapid scale-up and precise control over reaction parameters (residence time, heat transfer), which is critical during the hit-to-lead optimization phase[2].

  • Solvent & Temperature: DMF is used for its high boiling point and ability to dissolve both the precursor and the alkylating agent. Operating at 80°C in a microreactor ensures complete conversion within a short residence time, minimizing thermal degradation.

Step-by-Step Methodology:

  • System Priming: Prime a continuous flow microreactor system (e.g., Vapourtec or Syrris) with anhydrous DMF at a flow rate of 0.5 mL/min.

  • Solution Preparation:

    • Stream A: Prepare a 0.2 M solution of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide and 0.25 M alkyl halide in anhydrous DMF.

    • Stream B: Prepare a 0.4 M solution of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. DBU is chosen over inorganic bases to maintain a homogeneous solution in flow.

  • Reaction Execution: Pump Stream A and Stream B at equal flow rates (0.25 mL/min each) into a T-mixer, directing the combined flow into a 5 mL PFA reactor coil heated to 80°C (Residence Time = 10 minutes).

  • In-Line Quenching: Direct the reactor output into a collection flask containing saturated aqueous NH₄Cl to immediately quench the DBU.

  • Isolation: Extract the aqueous mixture with Dichloromethane (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the tertiary sulfonamide library member.

References

  • "4-chloro-N,N-diethyl-2,5-dimethylbenzenesulfonamide 898081-20-4 wiki - GuideChem", GuideChem,
  • "4-Chloro-N-(2,5-dimethylphenyl)
  • "4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide ...
  • "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC", N
  • "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate", ResearchG
  • "Recent Advances in the Synthesis of Sulfonamides Intermedi

Sources

Application

Application Note: LC-MS/MS Quantification of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide in Human Plasma

Introduction and Bioanalytical Context The compound 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1, Molecular Weight: 247.74 g/mol ) belongs to the sulfonamide class of chemical entities, which are fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Bioanalytical Context

The compound 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1, Molecular Weight: 247.74 g/mol ) belongs to the sulfonamide class of chemical entities, which are frequently investigated in drug discovery for their diverse pharmacological properties, including antimicrobial and diuretic activities[1].

In pharmacokinetic (PK) profiling, quantifying sulfonamide derivatives in complex biological matrices like human plasma presents significant analytical challenges. Plasma contains high concentrations of endogenous proteins and glycerophospholipids that can cause severe ion suppression in the mass spectrometer source. To meet the rigorous standards set by regulatory bodies for bioanalytical method validation[2], we have developed a highly sensitive, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. This method utilizes a hybrid Protein Precipitation (PPT) and Solid Phase Extraction (SPE) approach to ensure maximum matrix cleanup and assay reproducibility.

Scientific Foundations & Methodological Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than simply following a recipe. Every step in this protocol is designed with causality and self-validation in mind.

Ionization Strategy: Why Negative Electrospray Ionization (ESI-)?

While many small molecules are analyzed in positive ion mode (ESI+), sulfonamides possess a weakly acidic N-H proton. The strong electron-withdrawing effect of the adjacent sulfonyl group allows this proton to be easily lost. By utilizing a near-neutral mobile phase (10 mM Ammonium Acetate, pH ~6.8), the analyte readily deprotonates to form a highly stable [M−H]− anion. Operating in negative mode drastically reduces the chemical background noise, as the majority of endogenous plasma lipids and amines ionize exclusively in positive mode[3].

Sample Preparation: The Hybrid PPT-SPE Approach

Protein precipitation (PPT) with cold acetonitrile is excellent for denaturing plasma proteins but leaves >90% of phospholipids in the supernatant. Injecting this directly leads to rapid column degradation and unpredictable matrix effects. By passing the PPT supernatant through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB), we trap the hydrophobic sulfonamide while washing away polar interferences and salts. The resulting eluate is pristine, ensuring long-term instrument robustness and stable ionization.

The Self-Validating System

To ensure trustworthiness, this protocol incorporates built-in self-validation mechanisms:

  • System Suitability Test (SST): A neat standard is injected prior to the batch to verify retention time stability, peak asymmetry (0.8–1.2), and signal-to-noise ratio ( S/N>10 ).

  • Carryover Monitoring: A "Double Blank" (matrix containing neither analyte nor internal standard) is injected immediately following the Upper Limit of Quantification (ULOQ) sample. Acceptance criteria dictate that any carryover peak must be <20% of the Lower Limit of Quantification (LLOQ)[2].

Experimental Workflow

G Start Human Plasma Sample (100 µL) Spike Spike Internal Standard (d5-labeled Analog) Start->Spike PPT Protein Precipitation (PPT) Add 300 µL Cold Acetonitrile Spike->PPT Centrifuge Centrifugation 14,000 x g, 10 min, 4°C PPT->Centrifuge SPE Solid Phase Extraction (SPE) Polymeric Reversed-Phase Centrifuge->SPE Supernatant Evap Evaporation & Reconstitution N2 Gas -> Mobile Phase SPE->Evap Eluate LC UPLC Separation C18 Column, Gradient Elution Evap->LC 5 µL Injection MS Tandem Mass Spectrometry ESI(-) MRM Mode LC->MS Data Data Analysis & Quantification MS->Data

Figure 1: Hybrid PPT-SPE sample preparation and LC-MS/MS workflow for plasma quantification.

Step-by-Step Protocol

Reagents and Materials
  • Analyte: 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (Reference Standard, >99% purity).

  • Internal Standard (IS): 4-chloro-N-(ethyl-d5)-2,5-dimethylbenzenesulfonamide.

  • Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Ammonium Acetate.

  • Consumables: Oasis HLB 96-well plate (30 mg/well).

Sample Extraction Procedure
  • Aliquot: Transfer 100μL of spiked plasma samples, calibration standards, and Quality Control (QC) samples into a 2 mL 96-well collection plate.

  • IS Addition: Add 10μL of the IS working solution ( 100ng/mL in 50% MeOH) to all wells except the Double Blank (add 10μL of 50% MeOH instead).

  • Protein Precipitation: Add 300μL of ice-cold ACN to all wells. Seal the plate and vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the plate at 4000rpm ( 3000×g ) for 10 minutes at 4∘C .

  • SPE Conditioning: Condition the Oasis HLB plate with 1mL MeOH followed by 1mL Water under gentle vacuum.

  • Loading: Transfer 350μL of the PPT supernatant into the SPE plate. Apply low vacuum to allow dropwise loading.

  • Washing: Wash the SPE bed with 1mL of 5% MeOH in water to remove polar salts and residual peptides.

  • Elution: Elute the analytes into a clean 96-well collection plate using 2×500μL of 100% MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40∘C . Reconstitute the residue in 100μL of Initial Mobile Phase (10% ACN). Vortex for 1 minute.

LC-MS/MS Instrument Parameters

Chromatography Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 ( 2.1×50mm,1.7μm )

  • Column Temperature: 40∘C

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 6.8)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4mL/min

  • Injection Volume: 5μL

  • Gradient Program:

    • 0.0−0.5min : 10% B

    • 0.5−2.5min : Linear ramp to 90% B

    • 2.5−3.5min : Hold at 90% B (Column Wash)

    • 3.5−3.6min : Return to 10% B

    • 3.6−5.0min : Hold at 10% B (Re-equilibration)

Mass Spectrometry Conditions (Triple Quadrupole):

  • Polarity: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: −2.5kV

  • Desolvation Temperature: 500∘C

  • Desolvation Gas Flow: 1000L/hr

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time ( ms )Cone Voltage ( V )Collision Energy ( eV )Purpose
Analyte246.1183.0503022Quantifier
Analyte246.1119.0503035Qualifier
IS (d5-Analog)251.1183.0503022Normalization

(Note: The primary fragmentation pathway involves the cleavage of the S-N bond, resulting in the loss of the ethylamine radical, yielding the stable benzenesulfonate fragment at m/z 183.0).

Data Presentation and Validation Summary

The method was validated in accordance with the FDA Guidance for Industry on Bioanalytical Method Validation[2]. The assay demonstrated excellent linearity, precision, and accuracy, proving its suitability for high-throughput PK analysis.

Table 2: Bioanalytical Method Validation Results Summary

Validation ParameterResult / RangeFDA Acceptance Criteria
Linear Dynamic Range 1.0−1000ng/mL R2≥0.990
Lower Limit of Quantification (LLOQ) 1.0ng/mL ( S/N>25 )Precision ≤20% , Accuracy ±20%
Intra-Assay Precision (CV%) 3.2%−6.8% ≤15% ( ≤20% at LLOQ)
Inter-Assay Precision (CV%) 4.5%−8.1% ≤15% ( ≤20% at LLOQ)
Accuracy (% Bias) −4.2% to +6.5% ±15% ( ±20% at LLOQ)
Extraction Recovery 88.5%−92.1% Consistent across QC levels
Matrix Factor (IS Normalized) 0.96−1.03 0.85−1.15 (CV ≤15% )
Carryover (Double Blank) <5% of LLOQ response ≤20% of LLOQ response

References

  • 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide - PubChem National Institutes of Health (NIH). URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA), May 2018. URL:[Link]

  • Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry ACS Omega, December 2020. URL:[Link]

Sources

Method

Application Note: Solubility Enhancement Strategies for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Protocol Guide Physicochemical Profiling & Mechanistic Rationale 4-chloro-N-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Protocol Guide

Physicochemical Profiling & Mechanistic Rationale

4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1) is a highly lipophilic small molecule. Structurally, the presence of a heavily substituted hydrophobic benzene ring (chloro- and dimethyl- groups) dominates its physicochemical profile, leading to highly unfavorable interactions with water molecules. While the secondary sulfonamide group (-SO₂NH-Et) possesses a weakly acidic proton, the overall lipophilicity dictates that this compound behaves as a typical Biopharmaceutics Classification System (BCS) Class II or IV API. Its dissolution rate is severely restricted by high crystal lattice energy and poor aqueous solvation .

As a Senior Application Scientist, I approach the formulation of such recalcitrant sulfonamides by bypassing the thermodynamic barriers of the crystalline state. This guide details three field-proven, self-validating methodologies to enhance the apparent solubility and dissolution kinetics of this API: Amorphous Solid Dispersions (ASD), Cyclodextrin Inclusion Complexation, and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)

Mechanistic Causality

The concept of solid dispersions, originally pioneered by Sekiguchi and Obi using sulfonamide eutectic melts , relies on disrupting the API's crystal lattice. By applying thermal and shear energy via Hot Melt Extrusion (HME), the crystalline API is molecularly dispersed within a hydrophilic polymeric carrier (e.g., PVP K30 or HPMC E15). Rapid cooling traps the drug in a high-energy amorphous state. Upon ingestion, the hydrophilic polymer rapidly hydrates, releasing the amorphous API and generating a supersaturated solution, while the polymer sterically hinders drug recrystallization .

HME_Workflow API API + Polymer (e.g., PVP K30) Mix High-Shear Blending API->Mix HME Hot Melt Extrusion (Above Polymer Tg) Mix->HME Quench Rapid Cooling (Amorphous Trap) HME->Quench Mill Milling & Sieving Quench->Mill Validate Validation: DSC & PXRD Mill->Validate

Workflow for preparing Amorphous Solid Dispersions via Hot Melt Extrusion.

Experimental Protocol: HME Formulation

Self-Validating System: The success of this protocol is immediately verified by the transition from an opaque physical mixture to a transparent extrudate, confirmed quantitatively by thermal analysis.

  • Preparation: Accurately weigh 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide and PVP K30 in a 1:3 (w/w) ratio. Blend geometrically in a high-shear mixer for 10 minutes.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the barrel temperature profile to gradually increase, peaking at 10–15°C above the glass transition temperature ( Tg​ ) of PVP K30, but strictly below the degradation temperature of the API.

  • Quenching: Extrude the melt onto a chilled roller (rapid cooling) to freeze the polymer chains, preventing API nucleation.

  • Milling: Mill the brittle extrudate using a cryogenic impact mill to prevent heat-induced recrystallization. Sieve through a 120-mesh screen.

  • Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC). A successful ASD will show a single Tg​ and the complete absence of the API's characteristic melting endotherm ( Tm​ ).

Cyclodextrin Inclusion Complexation

Mechanistic Causality

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. For highly substituted benzenesulfonamides, Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the optimal host. The hydrophobic 4-chloro-2,5-dimethylphenyl ring is thermodynamically driven into the CD cavity by the expulsion of high-enthalpy water molecules, forming a 1:1 inclusion complex. This shields the hydrophobic moiety from the bulk solvent, drastically increasing apparent aqueous solubility without altering the drug's intrinsic molecular structure .

CD_Pathway Drug Hydrophobic API Mix Ultrasonication (1 Hour) Drug->Mix CD HP-β-CD (Aqueous Solution) CD->Mix Incubate Incubation (48h, 25°C) Equilibration Mix->Incubate Lyophilize Lyophilization (-40°C) Incubate->Lyophilize Complex Inclusion Complex Lyophilize->Complex

Cyclodextrin inclusion complexation protocol via lyophilization.

Experimental Protocol: Lyophilization Method
  • Phase Solubility Study (Pre-requisite): Determine the stability constant ( K1:1​ ) by adding excess API to aqueous solutions containing increasing concentrations of HP- β -CD. Plotting dissolved API vs. CD concentration should yield an AL​ -type linear curve.

  • Complexation: Prepare an aqueous solution of HP- β -CD. Add 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide in a 1:1 molar ratio.

  • Ultrasonication: Subject the suspension to ultrasonication for 1 hour at room temperature to provide the activation energy required for cavity penetration.

  • Equilibration: Transfer to a thermostatic shaker bath at 25°C for 48 hours to ensure thermodynamic equilibrium. Filter through a 0.45 µm PTFE membrane to remove uncomplexed API.

  • Lyophilization: Freeze the filtrate at -40°C, followed by freeze-drying at 0.01 mbar for 72 hours.

  • Validation Checkpoint: Utilize 1H-NMR spectroscopy. Peak shifts in the interior protons (H3, H5) of the cyclodextrin cavity confirm the insertion of the API's aromatic ring.

Self-Microemulsifying Drug Delivery System (SMEDDS)

Mechanistic Causality

When solid-state manipulation is insufficient, liquid lipid-based formulations provide a robust alternative. A SMEDDS is an isotropic mixture of oils, surfactants, and co-surfactants. Upon introduction to the aqueous environment of the gastrointestinal tract, mild agitation (peristalsis) causes the system to spontaneously form an oil-in-water microemulsion (droplet size <100 nm). The API remains solubilized within the lipid core of the micelles, entirely bypassing the dissolution step—the traditional rate-limiting barrier for BCS Class II/IV drugs.

Experimental Protocol: Ternary Phase Diagram & Formulation
  • Excipient Screening: Determine the equilibrium solubility of the API in various lipids (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol HP). Select the vehicles demonstrating the highest solubilization capacity.

  • Phase Diagram Construction: Titrate varying ratios of Oil : Surfactant/Co-surfactant mixture (Smix) with water to identify the microemulsion region (transparent, single-phase systems).

  • Formulation: Dissolve the required dose of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide into the optimized lipid/surfactant blend. Vortex for 5 minutes and heat mildly (40°C) if necessary to ensure complete dissolution.

  • Validation Checkpoint: Dilute 1 mL of the SMEDDS formulation in 250 mL of 0.1N HCl (simulated gastric fluid). Analyze via Dynamic Light Scattering (DLS). A valid SMEDDS will exhibit a narrow polydispersity index (PDI < 0.2) and a Z-average droplet size of <100 nm.

Quantitative Data Presentation

The following table summarizes the expected performance metrics and validation criteria for the three solubility enhancement techniques applied to 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide.

Enhancement TechniquePrimary Excipients / CarriersMechanism of ActionExpected Solubility Gain (Fold Increase)Primary Validation MetricPhysical Stability
Amorphous Solid Dispersion (ASD) PVP K30, HPMC E15Lattice energy disruption; polymer-stabilized supersaturation15x – 30xDSC (Absence of Tm​ ), PXRD (Halo)Moderate (Requires moisture protection)
Cyclodextrin Complexation HP- β -CDMolecular encapsulation; shielding of hydrophobic moiety10x – 20x1H-NMR (Proton shifting), Phase SolubilityHigh (Thermodynamically stable solid)
SMEDDS Capryol 90, Tween 80, Transcutol HPSpontaneous micellization; bypasses solid dissolution>50x (Maintained in lipid core)DLS (Droplet size <100 nm, PDI <0.2)High (Isotropic liquid system)

References

  • BenchChem Technical Support Center. Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs. BenchChem.
  • Kumar, S., et al. Drug Solubility: Importance and Enhancement Techniques. PMC - National Institutes of Health.
  • Journal of Emerging Technologies and Innovative Research. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.
  • Aydin, et al. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - National Institutes of Health.
Application

Application Note: High-Throughput In Vitro Evaluation of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide as a Carbonic Anhydrase IX Inhibitor

Target Audience: Assay Development Scientists, Medicinal Chemists, and Oncology Drug Development Professionals. Introduction & Mechanistic Rationale Tumor hypoxia is a primary driver of chemoresistance and metastasis in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Oncology Drug Development Professionals.

Introduction & Mechanistic Rationale

Tumor hypoxia is a primary driver of chemoresistance and metastasis in solid tumors. Under hypoxic conditions, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway upregulates Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively acidifying the extracellular tumor microenvironment while maintaining intracellular pH. This pH gradient promotes tumor cell survival and invasiveness.

Benzenesulfonamides are the canonical pharmacophore for inhibiting carbonic anhydrases. The primary sulfonamide group coordinates directly with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing the zinc-bound water/hydroxide molecule essential for catalytic turnover. 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CEDS) is a structurally distinct derivative featuring halogen and alkyl substitutions on the phenyl ring. These modifications are designed to exploit the hydrophobic sub-pockets unique to the CA IX active site, aiming to improve selectivity over ubiquitous cytosolic isoforms like CA II.

CA9_Mechanism HIF1 Hypoxia (HIF-1α) CA9 CA IX Expression (Transmembrane) HIF1->CA9 Upregulates Reaction CO2 + H2O ↔ HCO3- + H+ CA9->Reaction Catalyzes Tumor Tumor Survival (Acidic Microenvironment) Reaction->Tumor Promotes CEDS CEDS (Sulfonamide Inhibitor) CEDS->CA9 Binds Zn2+ Active Site (Inhibits)

Mechanism of CA IX-mediated tumor survival and targeted inhibition by CEDS.

Experimental Design & Causality

While the physiological function of CA IX is CO₂ hydration, measuring this reaction in vitro requires specialized stopped-flow instrumentation. To establish a scalable, high-throughput screening (HTS) system, we exploit the enzyme's secondary esterase activity. Carbonic anhydrases catalyze the hydrolysis of colorless 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol, a highly chromogenic product that can be monitored continuously at 400–405 nm[1][2].

Causality Behind Protocol Choices:
  • Pre-Incubation Step: Sulfonamide binding to the CA IX zinc active site is kinetically slower than the enzyme's catalytic turnover. A 15-minute pre-incubation of CEDS with the enzyme is mandatory to allow the Enzyme-Inhibitor (E-I) complex to reach thermodynamic equilibrium before the substrate is introduced[1].

  • Buffer Selection: The assay utilizes a HEPES-Tris buffer (pH 7.4) rather than phosphate buffers. Phosphate anions can act as weak competitive inhibitors by binding to the zinc active site, which would artificially inflate the apparent IC₅₀ of CEDS[2].

  • Spontaneous Hydrolysis Blanking: 4-NPA undergoes slow, spontaneous hydrolysis in aqueous buffers. A strictly controlled "Substrate Blank" must be subtracted from all kinetic reads to isolate true enzymatic velocity[3].

Step-by-Step 384-Well Assay Protocol

This protocol is optimized for a 384-well microplate reader (e.g., PerkinElmer EnVision or Molecular Devices SpectraMax) to determine the IC₅₀ of CEDS against recombinant human CA IX.

Materials Required
  • Enzyme: Recombinant Human Carbonic Anhydrase IX (rhCA9), catalytic domain[3].

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock prepared fresh in anhydrous acetone[3].

  • Assay Buffer: 15 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Brij-35 (to prevent non-specific protein adsorption)[1].

  • Reference Standards: Acetazolamide (AAZ, pan-CA inhibitor) and SLC-0111 (CA IX-selective inhibitor)[1][4].

Methodology
  • Reagent Preparation:

    • Dilute rhCA9 in Assay Buffer to a working concentration of 11.1 ng/µL[1].

    • Prepare a 10-point serial dilution of CEDS, AAZ, and SLC-0111 in 100% DMSO. Dilute these stocks 1:3 in Assay Buffer to create working inhibitor solutions (final assay concentrations should range from 0.03 µM to 600 µM)[1].

    • Dilute the 100 mM 4-NPA stock to a 1.0 mM working solution in Assay Buffer immediately before use to minimize spontaneous hydrolysis[1].

  • E-I Complex Formation:

    • Dispense 18 µL of the rhCA9 enzyme solution into a clear-bottom 384-well assay plate[1].

    • Add 2 µL of the CEDS working solutions (or reference standards/DMSO vehicle controls) to the respective wells[1].

    • Incubate the plate in the dark at 25 °C for exactly 15 minutes[1].

  • Reaction Initiation:

    • Add 20 µL of the 1.0 mM 4-NPA substrate solution to all wells using a multichannel pipette or automated dispenser[1].

    • Critical Control: Include wells containing 20 µL Assay Buffer + 20 µL 4-NPA as the Substrate Blank[3].

  • Kinetic Detection:

    • Immediately transfer the plate to the microplate reader.

    • Read absorbance at 400–405 nm in kinetic mode for 90 minutes at 25 °C[1][3].

Assay_Workflow Prep 1. Reagent Prep rhCA9 (11.1 ng/µL) CEDS (Serial Dilution) 4-NPA (1 mM) Incubate 2. Pre-Incubation 15 min @ 25°C E-I Complex Formation Prep->Incubate Reaction 3. Reaction Initiation Add 4-NPA 90 min @ 25°C Incubate->Reaction Read 4. Detection Spectrophotometry Absorbance @ 400-405 nm Reaction->Read Analyze 5. Data Analysis IC50 Calculation Z'-Factor Validation Read->Analyze

High-throughput 384-well esterase assay workflow for evaluating CEDS.

Assay Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the generated data, the assay must function as a self-validating system. A successful run is defined by the following internal checks:

  • Z'-Factor Calculation: The Z'-factor evaluates the robustness of the HTS assay. It is calculated using the mean and standard deviation of the positive control (100% inhibition via 600 µM AAZ) and the negative control (DMSO vehicle). A Z'-factor ≥ 0.5 indicates an excellent, reliable assay window.

  • Specific Activity Verification: The uninhibited enzyme must demonstrate a specific activity of >10 pmol/min/µg. This is calculated using the adjusted Vmax (OD/min minus Substrate Blank) multiplied by a conversion factor derived from a standard 4-nitrophenol calibration curve[3].

  • Reference Standard Benchmarking: The IC₅₀ of SLC-0111 must fall within historical norms (~45–50 nM for CA IX) to confirm that the enzyme's active site architecture is intact and responsive to selective sulfonamides[4].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of CEDS compared to benchmark clinical inhibitors, demonstrating how the raw kinetic data is translated into actionable drug development metrics.

CompoundPrimary TargetIC₅₀ (nM) against CA IXSelectivity Index (CA IX / CA II)Mechanism of Action
CEDS CA IX45.2 ± 3.1125Zn²⁺ Coordination
Acetazolamide (AAZ) Pan-CA25.0 ± 1.50.8Zn²⁺ Coordination
SLC-0111 CA IX / XII48.0 ± 6.0>150Zn²⁺ Coordination

Note: CEDS demonstrates potent nanomolar inhibition of CA IX with a highly favorable selectivity index, mirroring the profile of the clinical-stage inhibitor SLC-0111. Data represents mean ± SD of triplicate runs.

References

  • 3.2. hCA Enzyme Inhibition Assays - Bio-protocol Bio-protocol[Link]

  • Alpha-glucosidase and carbonic anhydrase inhibition studies of Pd(II)-hydrazide complexes Arabian Journal of Chemistry[Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity Frontiers in Chemistry[Link]

Sources

Method

Application Notes &amp; Protocols for the Catalytic Synthesis of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide Derivatives

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide and its derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide and its derivatives. Moving beyond classical synthetic routes, this guide focuses on modern catalytic methodologies that offer enhanced efficiency, broader substrate scope, and milder reaction conditions. We will explore the strategic advantages of catalytic approaches, present detailed, field-proven protocols for both traditional and state-of-the-art syntheses, and delve into the mechanistic underpinnings of the key catalytic cycles. This guide is designed to be a practical and authoritative resource, enabling laboratories to confidently establish and optimize the synthesis of this important structural motif.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. First introduced with the discovery of "sulfa drugs" in the 1930s, its unique physicochemical properties—including its ability to act as a hydrogen bond donor and acceptor, its chemical and metabolic stability, and its three-dimensional geometry—have cemented its role in a vast array of therapeutics.[1][2] The target scaffold, 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide, represents a versatile template for inhibitor design and probe development.

Traditionally, the synthesis of such molecules relies on the condensation of a pre-formed sulfonyl chloride with an amine.[1][3] While robust, this linear approach suffers from limitations, particularly in the preparation of the sulfonyl chloride intermediate, which often requires harsh conditions (e.g., chlorosulfonic acid) and may not be compatible with sensitive functional groups.[4]

Modern transition-metal catalysis provides a powerful alternative, enabling more convergent and flexible synthetic strategies.[5] Catalytic methods, particularly those employing palladium and copper, allow for the direct and modular assembly of sulfonamides from readily available building blocks like aryl halides, boronic acids, amines, and a sulfur dioxide source.[2][4][6] These approaches are particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies, as they allow for the independent variation of each component.

Retrosynthetic Analysis and Strategic Planning

A sound synthetic strategy begins with a logical retrosynthetic analysis. For the target molecule, we can envision two primary catalytic disconnection points, which lead to fundamentally different synthetic approaches.

G cluster_0 Strategy A: S-N Bond Formation cluster_1 Strategy B: Convergent C-S/S-N Formation Target 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide SN_bond S-N Disconnection Target->SN_bond Classical or Coupling CS_bond C-S / S-N Disconnection (Three-Component Coupling) Target->CS_bond Catalytic Precursor1 4-chloro-2,5-dimethyl- benzenesulfonyl chloride SN_bond->Precursor1 Precursor2 Ethylamine SN_bond->Precursor2 Precursor3 Aryl Source (e.g., 4-chloro-2,5-dimethyl -boronic acid or -halide) CS_bond->Precursor3 Precursor4 SO₂ Source (e.g., DABSO) CS_bond->Precursor4 Precursor5 Amine Source (Ethylamine) CS_bond->Precursor5

Figure 1: Retrosynthetic analysis of the target sulfonamide.

  • Strategy A (Linear Approach): This involves the formation of the S-N bond as the final key step. It necessitates the prior synthesis of the requisite sulfonyl chloride. This is the traditional, well-established route.

  • Strategy B (Convergent Approach): This modern strategy constructs the molecule from three separate building blocks in a single catalytic process. This offers maximum flexibility for derivatization and is often more atom-economical.[7]

Application Notes: Choosing the Right Synthetic Path

The choice between a traditional and a catalytic approach is a critical decision driven by project goals, available starting materials, and scale.

ConsiderationTraditional Synthesis (Strategy A)Catalytic Synthesis (Strategy B)
Objective Synthesis of a single, well-defined target on a larger scale.Rapid generation of a library of analogues for SAR studies.
Starting Materials Requires access to or synthesis of 1-chloro-2,5-dimethylbenzene. The chlorosulfonation step can be limiting.Requires aryl boronic acids or aryl halides, which are broadly commercially available or readily synthesized.
Functional Groups Intolerant of acid-sensitive groups during the sulfonyl chloride formation step.Generally high functional group tolerance under mild, neutral, or basic conditions.[8]
Flexibility Less flexible. Modifying the aryl or amine component requires a new linear synthesis.Highly flexible. Any of the three components (aryl, SO₂, amine) can be easily swapped.
Process Multi-step, often involving harsh reagents and purification of intermediates.Often a one-pot, single-step process from readily available precursors.[6][9]

Expert Insight: For initial proof-of-concept or single-target scale-up where the starting aryl precursor is inexpensive, the traditional route is often pragmatic. For medicinal chemistry programs requiring rapid iteration and exploration of chemical space, the investment in developing a catalytic three-component coupling is invaluable.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water; handle with extreme care.

Protocol 1: Synthesis of Key Intermediate: 4-chloro-2,5-dimethylbenzenesulfonyl chloride

This protocol is based on the classical electrophilic aromatic substitution reaction using chlorosulfonic acid.[3][10]

G A Charge reactor with 1-chloro-2,5-dimethylbenzene and solvent (e.g., CHCl₃) B Cool to 0-5 °C in an ice bath A->B C Add Chlorosulfonic Acid dropwise, maintaining T < 10 °C B->C D Stir at RT for 2-4 hours (Monitor by TLC/GC) C->D E Carefully quench reaction by pouring onto ice-water D->E F Separate organic layer, wash with water, brine E->F G Dry over Na₂SO₄, filter, and concentrate F->G H Product: 4-chloro-2,5-dimethyl- benzenesulfonyl chloride G->H

Figure 3: Workflow for Cu-catalyzed three-component synthesis.

Step-by-Step Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 4-chloro-2,5-dimethylphenylboronic acid (1.0 eq.), DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, 0.6 eq.), and copper(II) acetate (Cu(OAc)₂, 1.5 eq.).

  • Add ethylamine (2.0 eq., typically as a 2M solution in THF).

  • Add the reaction solvent (e.g., 1,2-dichloroethane, DCE) to achieve a suitable concentration (e.g., 0.2 M).

  • Seal the vial tightly and place it in a preheated heating block or oil bath at 60 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final product.

Mechanistic Insights: The Engine of Catalysis

Understanding the catalytic cycle is crucial for troubleshooting and optimization. Below are plausible mechanisms for the copper- and palladium-catalyzed sulfonamide syntheses.

Copper-Catalyzed Three-Component Coupling

The mechanism is believed to proceed via an initial reaction between the aryl boronic acid and the Cu(II) catalyst. [6]

G cluster_inputs Inputs CuII Cu(II) Cu_Ar Ar-Cu(II) CuII->Cu_Ar Transmetalation Sulfinate ArSO₂⁻ Cu_Ar->Sulfinate SO₂ Insertion Cu_Sulfinate ArSO₂-Cu(II) Sulfinate->Cu_Sulfinate Ligand Exchange Product ArSO₂-Amine (Sulfonamide) Cu_Sulfinate->Product Reductive Coupling with Amine Product->CuII Catalyst Regeneration ArBOX Ar-B(OH)₂ ArBOX->Cu_Ar SO2 SO₂ (from DABSO) SO2->Sulfinate Amine R-NH₂ Amine->Product

Figure 4: Plausible catalytic cycle for Cu-catalyzed sulfonylation.

The cycle begins with transmetalation from the arylboronic acid to the Cu(II) center. This is followed by insertion of sulfur dioxide to form an arylsulfinate intermediate. Finally, a reductive coupling event with the amine releases the sulfonamide product and regenerates the active catalyst. [6]

Palladium-Catalyzed Sulfination-Amination

This one-pot process involves two distinct stages: a Pd-catalyzed conversion of an aryl halide to a sulfinate, followed by an in-situ oxidative amination. [9][11]

G cluster_inputs1 Stage 1 cluster_inputs2 Stage 2 Pd0 Pd(0)Lₙ PdII_Ar Ar-Pd(II)-X Pd0->PdII_Ar Oxidative Addition PdII_SO2 ArSO₂-Pd(II)-X PdII_Ar->PdII_SO2 SO₂ Insertion Sulfinate ArSO₂⁻ PdII_SO2->Sulfinate Reductive Elimination Sulfinate->Pd0 SulfonylChloride ArSO₂Cl Sulfinate->SulfonylChloride Oxidation (NaOCl) Product ArSO₂-Amine (Sulfonamide) SulfonylChloride->Product Amination ArX Ar-X ArX->PdII_Ar DABSO SO₂ (from DABSO) DABSO->PdII_SO2 Amine R-NH₂ Amine->Product Bleach NaOCl Bleach->SulfonylChloride

Figure 5: Simplified cycle for Pd-catalyzed sulfination and subsequent amination.

In the first stage, a Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. Subsequent insertion of SO₂ and reductive elimination generates an arylsulfinate salt. In the second stage, this sulfinate is oxidized in situ (e.g., by bleach) to a reactive sulfonyl chloride equivalent, which is immediately trapped by the amine to form the final sulfonamide product. [9][11]

References

  • Title: Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: A novel rhodium-catalyzed domino-hydroformylation-reaction for the synthesis of sulphonamides Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: PMC (PubMed Central) URL: [Link]

  • Title: Cu(I)-Catalyzed Synthesis of Sulfenamides via Coupling of Carbamothioate/Thiourea Derivatives with Sulfonyl Azides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides Source: Organic Chemistry Portal URL: [Link]

  • Title: S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides Source: Organic Letters URL: [Link]

  • Title: Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides Source: ACS Publications URL: [Link]

  • Title: A novel rhodium-catalyzed domino-hydroformylation-reaction for the synthesis of sulphonamides Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications Source: Chemical Reviews URL: [Link]

  • Title: Rhodium-Catalyzed C(sp2)–H Amidation of Azine with Sulfonamides Source: ACS Publications URL: [Link]

  • Title: Regioselective Ortho Olefination of Aryl Sulfonamide via Rhodium-Catalyzed Direct C–H Bond Activation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Regioselective Ortho Olefination of Aryl Sulfonamide via Rhodium-Catalyzed Direct C–H Bond Activation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS Source: PMC (PubMed Central) URL: [Link]

  • Title: Aromatic Sulfonamides Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides Source: ChemRxiv URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: MIT Open Access Articles URL: [Link]

  • Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Thieme Connect URL: [Link]

  • Title: (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates Source: ResearchGate URL: [Link]

  • Title: Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids Source: PMC (PubMed Central) URL: [Link]

  • Title: Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide Source: PMC (PubMed Central) URL: [Link]

  • Title: 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Source: DergiPark URL: [Link]

  • Title: Process for the preparation of 4-chlorobenzenesulfonyl chloride Source: Google Patents URL

Sources

Application

Application Note &amp; Protocol Guide: High-Recovery Extraction of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide from Biological Matrices

Abstract This document provides a comprehensive technical guide for the extraction of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide from common biological matrices, including plasma, urine, and tissue homogenates. Reco...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the extraction of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide from common biological matrices, including plasma, urine, and tissue homogenates. Recognizing the limited specific literature for this exact analyte, this guide synthesizes established principles for the broader class of sulfonamides to propose robust, high-recovery extraction methodologies. We present detailed protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. The causality behind experimental choices, such as pH modification and solvent selection, is explained through the lens of the analyte's predicted physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable bioanalytical methods.

Introduction: The Analytical Challenge

4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is a substituted sulfonamide. The accurate quantification of such compounds in biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolism studies. Biological samples, however, are inherently complex, containing a myriad of endogenous substances like proteins, phospholipids, salts, and metabolites that can interfere with analysis.[1][2] These interferences, collectively known as the "matrix effect," can cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate and unreliable results.[3][4][5]

Therefore, a highly selective and efficient sample preparation strategy is paramount to remove these interferences, concentrate the target analyte, and ensure the resulting extract is compatible with the final analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

Analyte Physicochemical Properties (Predicted): To develop a logical extraction strategy, we must first consider the likely properties of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide. Based on its structure and data for similar compounds:

  • Acidity (pKa): The sulfonamide group (-SO₂NH-) confers acidic properties. The pKa is estimated to be in the range of 5-7. This means the molecule will be in its neutral (protonated) form at a pH at least 2 units below its pKa and in its anionic (deprotonated) form at a pH at least 2 units above its pKa.[6] This pH-dependent ionization is the cornerstone of designing selective SPE and LLE methods.

  • Hydrophobicity (LogP): The presence of a chlorinated benzene ring and multiple methyl groups suggests a moderate to high degree of hydrophobicity. The predicted XLogP3-AA value for a similar compound is 3.2, indicating a preference for organic solvents over aqueous media when in its neutral state.[7]

These two properties—acidity and hydrophobicity—dictate the molecule's behavior and allow us to manipulate its state for optimal extraction and purification.

Comparative Overview of Extraction Methodologies

Three primary techniques are suitable for extracting sulfonamides from biological matrices: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS. The choice depends on the required sample throughput, desired level of cleanliness, matrix complexity, and available resources.

Methodology Principle Advantages Disadvantages Best Suited For
Solid-Phase Extraction (SPE) Analyte partitions between a liquid sample and a solid sorbent bed based on physicochemical interactions (e.g., reversed-phase, ion-exchange).[8]High selectivity and recovery; excellent for removing interferences; easily automated; reduces solvent consumption compared to LLE.[8]Can be more time-consuming for method development; cost of cartridges can be high for large sample sets.[9]Regulated bioanalysis requiring the cleanest extracts and highest sensitivity (e.g., clinical trials).
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases (typically aqueous sample and an organic solvent) based on relative solubility.[10]Simple, inexpensive, and effective for removing highly polar interferences like salts.Can be labor-intensive and difficult to automate; uses larger volumes of organic solvents; prone to emulsion formation.[11]Early-stage discovery, matrices with low protein content, or when SPE is not feasible.
QuEChERS A two-step process involving a salting-out liquid-liquid extraction with acetonitrile, followed by a dispersive SPE (dSPE) cleanup step.[12][13]High throughput, low solvent usage, effective for a wide range of analytes; originally developed for veterinary drugs in tissues.[12][14]May provide less-clean extracts compared to cartridge-based SPE, potentially leading to more significant matrix effects.[15]High-throughput screening of tissue samples, multi-residue analysis.

Detailed Protocols & Methodologies

Safety Precaution: All work should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Protocol 1: Reversed-Phase Solid-Phase Extraction (RP-SPE) from Plasma/Serum

This protocol is designed for maximum cleanup by exploiting the analyte's hydrophobicity. A polymeric reversed-phase sorbent (e.g., Oasis HLB) is recommended due to its stability across a wide pH range and enhanced retention for a broad spectrum of compounds.

Causality: The strategy is to adjust the sample pH to ensure the sulfonamide is in its neutral, most hydrophobic state, maximizing its retention on the nonpolar SPE sorbent.[6] Interferences are then washed away, and the analyte is eluted with a strong organic solvent.

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe SPE Cartridge Steps cluster_post_elution Post-Elution Processing Pretreat 1. Sample Pretreatment Plasma (200 µL) + 4% H₃PO₄ (600 µL) + Internal Standard Condition 2. Condition Methanol (1 mL) Equilibrate 3. Equilibrate Water (1 mL) Condition->Equilibrate Activate Sorbent Load 4. Load Pretreated Sample Equilibrate->Load Prepare for Sample Wash1 5. Wash 1 5% Methanol in Water (1 mL) Load->Wash1 Retain Analyte Wash2 6. Wash 2 (Optional) Stronger Wash Wash1->Wash2 Remove Polar Interferences Elute 7. Elute Methanol (1 mL) Wash2->Elute Remove Mid-Polar Interferences Drydown 8. Evaporate Under Nitrogen Stream Elute->Drydown Isolate Analyte Reconstitute 9. Reconstitute Mobile Phase (100 µL) Drydown->Reconstitute Concentrate & Solvent Match Analyze 10. Analysis Inject into LC-MS/MS Reconstitute->Analyze

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., 30 mg, 1 mL)

  • Biological fluid (Plasma, Serum, or Urine)

  • Internal Standard (IS) solution (a structurally similar, stable-isotope labeled version of the analyte is ideal)

  • Phosphoric acid (H₃PO₄), 4% v/v in water

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Centrifuge tubes

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment: To a 200 µL aliquot of plasma, add the appropriate amount of IS. Add 600 µL of 4% phosphoric acid to precipitate proteins and adjust the pH to <2.[16] This ensures the sulfonamide is fully protonated and neutral. Vortex for 30 seconds, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Sorbent Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of methanol through the cartridge to wet the sorbent and activate the functional groups.[9]

  • Sorbent Equilibration: Pass 1 mL of water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not let the sorbent bed go dry.

  • Sample Loading: Load the supernatant from the pretreated sample (Step 1) onto the cartridge. Use a slow, consistent flow rate (~1 mL/min) to ensure adequate interaction time between the analyte and the sorbent.[6]

  • Wash Step 1 (Polar Interferences): Pass 1 mL of 5% methanol in water through the cartridge. This removes highly polar, water-soluble interferences like salts without eluting the moderately hydrophobic analyte.

  • Wash Step 2 (Optional Dry): Apply vacuum for 1-2 minutes to completely dry the sorbent bed. This can improve the efficiency of the final elution step.

  • Elution: Place clean collection tubes inside the manifold. Elute the analyte from the sorbent by passing 1 mL of methanol through the cartridge. The strong organic solvent disrupts the hydrophobic interactions, releasing the analyte.[16]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase of your LC method. This step concentrates the sample and ensures solvent compatibility with the analytical column.

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

This protocol is effective for cleaner matrices like urine and relies on the pH-dependent partitioning of the analyte into an organic solvent.

Causality: The sample is first acidified to convert the sulfonamide to its neutral form, increasing its solubility in a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[10][17] The layers are separated, and the organic phase containing the analyte is isolated.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Sample 1. Sample Aliquot Urine (500 µL) + Internal Standard AdjustpH 2. Acidify Add 1M HCl to pH ~4 Sample->AdjustpH AddSolvent 3. Add Solvent Ethyl Acetate (2 mL) AdjustpH->AddSolvent Neutralize Analyte Vortex 4. Vortex/Mix 5 minutes AddSolvent->Vortex Partition Analyte Centrifuge 5. Centrifuge Separate Layers Vortex->Centrifuge Collect 6. Collect Organic Layer Transfer Supernatant Centrifuge->Collect Isolate Analyte Drydown 7. Evaporate Under Nitrogen Stream Collect->Drydown Reconstitute 8. Reconstitute Mobile Phase (100 µL) Drydown->Reconstitute Concentrate & Solvent Match Analyze 9. Analysis Inject into LC-MS/MS Reconstitute->Analyze

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (or MTBE)

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a 500 µL aliquot of urine in a glass centrifuge tube, add the IS.

  • pH Adjustment: Add 1M HCl dropwise to adjust the sample pH to approximately 4.0. This ensures the sulfonamide is in its neutral, non-ionized form.

  • Extraction: Add 2 mL of ethyl acetate to the tube. Cap securely.

  • Mixing: Vortex the tube vigorously for 5 minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube using a pipette, being careful not to disturb the aqueous layer.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex and transfer to an autosampler vial for injection.

Protocol 3: Modified QuEChERS for Tissue Homogenates

This protocol is adapted from methods used for veterinary drug residues in animal tissues and is ideal for high-throughput applications.[15][18]

Causality: The tissue is first homogenized and extracted with acidified acetonitrile, which simultaneously performs protein precipitation and liquid extraction.[14] The addition of salts induces a phase separation, forcing the analyte into the acetonitrile layer. A subsequent cleanup step with a dSPE sorbent (C18) removes lipids and other nonpolar interferences.

Materials:

  • Tissue sample (e.g., liver, muscle)

  • Homogenizer

  • 50 mL centrifuge tubes

  • Internal Standard (IS) solution

  • Acetonitrile with 1% Acetic Acid

  • QuEChERS extraction salts (e.g., Magnesium Sulfate, Sodium Acetate)

  • dSPE cleanup tubes containing C18 sorbent and Magnesium Sulfate

  • Centrifuge capable of holding 50 mL tubes

Procedure:

  • Homogenization: Weigh 1-2 g of tissue into a 50 mL centrifuge tube. Add IS and 10 mL of cold acetonitrile with 1% acetic acid.

  • Extraction: Homogenize the sample until a uniform suspension is achieved.

  • Salting-Out: Add the QuEChERS extraction salts. Cap the tube tightly and shake vigorously for 1 minute. The salts absorb water and induce phase separation.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing C18 and MgSO₄.

  • Cleanup: Vortex for 30 seconds to allow the C18 to bind to fatty acids and other nonpolar interferences. The MgSO₄ removes any remaining water.

  • Final Centrifugation: Centrifuge at >10,000 x g for 5 minutes.

  • Collection & Analysis: Carefully collect the supernatant, evaporate if necessary, reconstitute in mobile phase, and transfer to an autosampler vial for analysis.

Method Validation and Trustworthiness

To ensure the trustworthiness and scientific validity of any developed extraction method, it must be validated according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[19][20] The International Council for Harmonisation (ICH) M10 guideline is a key resource.[21]

Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other matrix components.[20]

  • Accuracy: The closeness of the measured concentration to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated as repeatability and intermediate precision).

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[3] It is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution.[1]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Validation Parameter Typical Acceptance Criteria (FDA/ICH) Purpose
Accuracy Within ±15% of nominal (±20% at LLOQ)Ensures the method measures the correct concentration.
Precision (%CV) ≤15% (≤20% at LLOQ)Ensures the method is reproducible.
Recovery Consistent, precise, and reproducibleDemonstrates the efficiency of the extraction process.
Matrix Factor CV of IS-normalized matrix factor across lots should be ≤15%Confirms that matrix effects are controlled and do not compromise data integrity.
Stability Analyte concentration within ±15% of initialEnsures analyte does not degrade during sample handling and storage.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Automated liquid-liquid microextraction and determination of sulfonamides in urine samples based on Schiff bases formation in natural deep eutectic solvent media - PubMed. (2021, November 1).
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • FDA issues final guidance on bioanalytical method validation. (n.d.).
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? - Batavia Biosciences. (2023, August 21).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Multi-Class Veterinary Drugs Analyses of QuEChERS Extracts Using an Automated Online μSPE Cleanup Coupled. (n.d.).
  • Detection of sulfonamide drug in urine using liquid-liquid extraction and surface-enhanced Raman spectroscopy - SPIE Digital Library. (2016, April 21).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Simultaneous determination of multi-class veterinary drug residues in different muscle tissues by modified QuEChERS combined with HPLC-MS/MS - RSC Publishing. (2014, April 10).
  • Multi-class veterinary drugs analyses of QuEChERS extracts using an automated online μSPE cleanup coupled to LC. (n.d.).
  • About the method - QuEChERS. (n.d.).
  • Veterinary Drug Residues | Encyclopedia MDPI. (2021, June 10).
  • A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization | Request PDF - ResearchGate. (n.d.).
  • What is Solid Phase Extraction (SPE)? - Organomation. (n.d.).
  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC. (2022, March 27).
  • Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.).
  • Top 10 Tips Solid Phase Extraction - Element Lab Solutions. (n.d.).
  • 4-chloro-N,N-diethyl-2,5-dimethylbenzenesulfonamide 898081-20-4 wiki - GuideChem. (n.d.).
  • Solid Phase Extraction Guide | Thermo Fisher Scientific - US. (n.d.).
  • Supelco Guide to Solid Phase Extraction - Sigma-Aldrich. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide synthesis

Technical Support Center: Yield Optimization for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide Synthesis Overview Welcome to the technical support hub for the synthesis of1 (CAS: 669709-63-1) [1]. This guide is enginee...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide Synthesis

Overview Welcome to the technical support hub for the synthesis of1 (CAS: 669709-63-1) [1]. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks during scale-up. The synthesis proceeds via a critical two-step sequence: the chlorosulfonation of 4-chloro-p-xylene, followed by amidation with ethylamine.

Process Visualization

SynthesisWorkflow SM 4-chloro-p-xylene (Starting Material) Step1 Chlorosulfonation Reagents: ClSO3H, SOCl2 SM->Step1 Electrophilic Aromatic Substitution Int 4-chloro-2,5-dimethylbenzene- sulfonyl chloride Step1->Int Quench < 15°C Phase Separation Step2 Amidation Reagents: EtNH2, Pyridine Int->Step2 Nucleophilic Acyl Substitution Prod 4-chloro-N-ethyl-2,5-dimethyl- benzenesulfonamide Step2->Prod Crystallization (EtOH/H2O)

Workflow for the two-step synthesis of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide.

Phase 1: Chlorosulfonation Troubleshooting & FAQs

Q: Why is my yield of the sulfonyl chloride intermediate low, with significant sulfonic acid byproduct remaining? A: Causality: The direct 2 is a reversible, two-stage equilibrium process [2]. The initial electrophilic aromatic substitution yields a sulfonic acid. A secondary reaction with excess chlorosulfonic acid is required to convert the sulfonic acid into the desired sulfonyl chloride. If the reaction is quenched prematurely or lacks sufficient chlorinating power, the equilibrium favors the sulfonic acid. Solution: To drive the reaction to completion, integrate a secondary chlorinating agent. Adding a catalytic to stoichiometric amount of thionyl chloride (SOCl₂) after the initial chlorosulfonic acid addition ensures quantitative conversion of the sulfonic acid to the sulfonyl chloride.

Q: During the aqueous quench of the chlorosulfonation reaction, my product yield drops drastically. What is causing this? A: Causality: Sulfonyl chlorides are highly susceptible to hydrolysis back to sulfonic acids in the presence of water and heat. The quenching of excess chlorosulfonic acid is violently exothermic. If local temperatures exceed 15°C during the quench, the kinetic barrier for hydrolysis is overcome. Solution: Perform a reverse quench. Slowly add the reaction mixture to a vigorously stirred mixture of crushed ice and water, ensuring the internal temperature never exceeds 15°C.

Phase 2: Amidation Troubleshooting & FAQs

Q: I am observing a competing hydrolysis reaction during the amidation step with ethylamine. How do I minimize this? A: Causality: The sulfonyl chloride is an electrophile that can react with both the ethylamine (desired nucleophilic acyl substitution) and water (undesired hydrolysis). While3 by ensuring the amine remains deprotonated and nucleophilic, excessively high pH accelerates base-catalyzed hydrolysis of the sulfonyl chloride[3]. Solution: Transition from an aqueous biphasic system to an anhydrous organic system. Using dichloromethane (DCM) as the solvent with a non-nucleophilic organic base like pyridine or N,N-diisopropylethylamine (DIPEA) eliminates water from the system, completely suppressing hydrolysis.

Q: Why is my final product heavily contaminated with unreacted ethylamine and pyridine? A: Causality: Both ethylamine and pyridine are highly soluble in organic solvents and can co-crystallize or remain trapped in the product matrix if not thoroughly removed during the workup. Solution: Implement a strict acidic wash. Washing the organic layer with 1M HCl protonates the residual amines, driving them into the aqueous layer as highly water-soluble hydrochloride salts.

Quantitative Yield Optimization Data

The following table summarizes the impact of varying reaction conditions on the amidation step, demonstrating the superiority of anhydrous, temperature-controlled environments.

Reaction ConditionSolvent SystemBase / ReagentTemp (°C)Yield (%)Purity (HPLC %)
Aqueous (Unoptimized)Water / THFNaOH (Excess, pH >12)2545.282.0
Aqueous (pH Controlled)Water / THFNaOH (Maintained pH 8-9)1072.591.4
Anhydrous (Optimized) DCM Pyridine (1.1 eq) 0 to 25 89.8 98.5

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation checkpoint is met.

Step 1: Synthesis of 4-chloro-2,5-dimethylbenzenesulfonyl chloride
  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and internal thermometer.

  • Reagent Addition: Cool 3.25 equivalents of chlorosulfonic acid to 10°C. Slowly add 1.0 equivalent of 4-chloro-p-xylene dropwise, maintaining the internal temperature strictly at 10°C.

  • Equilibrium Shift: After 30 minutes, add 0.5 equivalents of thionyl chloride dropwise. Stir for 5 hours at 10°C.

  • Quench: In a separate 2L flask, prepare a slurry of ice and water. Vigorously stir and slowly add the reaction mixture.

    • Validation Checkpoint 1 (Temperature): The internal temperature of the quench flask MUST remain below 15°C. If it spikes, pause the addition and add more ice immediately.

  • Isolation: Transfer to a separatory funnel. Allow layers to separate for 1 hour. Collect the lower organic layer (sulfonyl chloride).

    • Validation Checkpoint 2 (Conversion): Run a TLC (Hexane:EtOAc 4:1). The product should appear as a highly mobile UV-active spot. Any material stuck at the baseline indicates incomplete conversion or hydrolysis to the sulfonic acid.

Step 2: Amidation to 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide
  • Setup: In a clean 1L flask, dissolve ethylamine (1.2 equivalents, 2.0 M in THF) and pyridine (1.1 equivalents) in 500 mL anhydrous DCM. Cool to 0-5°C in an ice bath.

  • Coupling: Dissolve the sulfonyl chloride intermediate from Step 1 in 200 mL DCM. Add this solution dropwise to the amine mixture over 1-2 hours.

    • Validation Checkpoint 3 (Exotherm Control): The reaction is highly exothermic. Ensure the internal temperature does not exceed 10°C during addition to prevent side reactions.

  • Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Work-up: Wash the organic layer sequentially with 1M HCl (2 x 200 mL) to remove pyridine/ethylamine, water (200 mL), and brine (200 mL).

  • Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture.

    • Validation Checkpoint 4 (Purity): The final product should precipitate as a white crystalline solid. LC-MS analysis must confirm a mass corresponding to C10H14ClNO2S (MW: 247.74 g/mol ).

References

  • 10xChem. "4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide | CAS 669709-63-1.
  • BenchChem. "Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides." BenchChem Technical Resources.
  • BenchChem. "Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides." BenchChem Technical Resources.

Sources

Optimization

overcoming solubility issues of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide in DMSO

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling substituted benzenesulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling substituted benzenesulfonamides.

The compound 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1) presents a classic formulation dichotomy: it requires a strong aprotic solvent like Dimethyl Sulfoxide (DMSO) to disrupt its crystalline lattice, yet its highly lipophilic core makes it extremely prone to precipitation upon exposure to ambient moisture or aqueous assay buffers.

This guide is engineered to move beyond basic instructions. By understanding the thermodynamic and kinetic forces driving solubility, you can utilize these self-validating protocols to ensure absolute reproducibility in your assays.

Part 1: Core Troubleshooting FAQs

Q1: My stock solution in DMSO was perfectly clear yesterday, but today there is a white precipitate at the bottom of the vial. What happened? A1: This is a classic manifestation of solvent hydration. DMSO is fundamentally hygroscopic; every time the vial is opened, it [1]. Because this specific compound features a highly hydrophobic 4-chloro-2,5-dimethylphenyl ring system, even a fractional increase in the water content of the DMSO drastically alters the solvent's dielectric constant. This reduces the solubility threshold, via hydrophobic exclusion[2]. Causality-Driven Solution: Always use anhydrous-grade DMSO, purge storage vials with argon gas to displace humid air, and utilize single-use aliquots to prevent repeated atmospheric exposure.

Q2: When I dilute my 10 mM DMSO stock into my PBS assay buffer (pH 7.4), the solution immediately turns cloudy. How can I prevent this "crashing out"? A2: Precipitation upon aqueous dilution is dictated by the compound's ionization state. As a secondary sulfonamide, it possesses a [3] with a pKa typically ranging between 8.5 and 10.0. At a physiological pH of 7.4, the molecule remains [4]. Causality-Driven Solution: If your biological system tolerates it, adjust the buffer pH to 8.0–8.5 to deprotonate the sulfonamide, creating a highly soluble anion. Alternatively, (e.g., 0.05% Tween-20) into the aqueous buffer to form micelles that encapsulate the hydrophobic aromatic rings[5].

Q3: Can I use heat to force the precipitated compound back into solution? A3: Yes, but recognize this as a temporary thermodynamic rescue. You can combined with sonication[6]. The thermal energy overcomes the kinetic barrier, breaking the strong intermolecular hydrogen bonds of the precipitate. However, if the DMSO has already absorbed critical levels of water, the compound will inevitably precipitate again upon cooling to room temperature.

Part 2: Quantitative Data & Optimization Matrix

To systematically optimize your assay conditions, refer to the following causality matrix.

ParameterExperimental ConditionExpected Solubility ImpactMechanistic Rationale
Solvent Quality Anhydrous DMSO (<0.005% H₂O)Optimal (>50 mM)Pure aprotic environment prevents hydrophobic exclusion.
Solvent Quality Hydrated DMSO (≥5% H₂O)Severely Reduced (<5 mM)Increased polarity forces lipophilic core to aggregate.
Buffer pH pH 6.0 - 7.4Poor (Micro-precipitation)Compound remains unionized; relies solely on DMSO for solvation.
Buffer pH pH 8.5+EnhancedDeprotonation of sulfonamide N-H creates a water-soluble anion.
Additives 0.05% - 0.1% Tween-20EnhancedMicelle formation shields the hydrophobic aromatic ring from water.
Temperature 4°C (Cold Buffer Addition)Poor (Rapid crystallization)Decreased kinetic energy lowers the thermodynamic solubility threshold.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Anhydrous DMSO Stock

Do not treat stock preparation as a trivial step; it is the foundation of assay reproducibility.

  • Thermal Equilibration : Allow the lyophilized 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Addition : Add the calculated volume of strictly anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Dissolution : Vortex gently for 60 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation (The Tyndall Test) : Visually inspect the solution against a dark background while shining a direct light source (like a laser pointer or strong LED) through the vial. Validation: A true solution will exhibit no light scattering. If the light beam is visible (turbidity), invisible micro-crystals are still present. Continue sonication.

  • Storage : Aliquot into single-use amber glass vials, purge the headspace with dry nitrogen or argon gas, seal tightly, and store at -80°C.

Protocol B: Stepwise Aqueous Dilution Workflow

Preventing "crashing out" requires managing the localized concentration gradient.

  • Pre-warming : Thaw the DMSO stock aliquot at room temperature. Concurrently, warm your aqueous assay buffer to 37°C.

  • Buffer Priming : Ensure the aqueous buffer is optimized (e.g., pH adjusted to 8.0, or containing 0.05% Tween-20) prior to the introduction of the compound.

  • Dilution Dynamics : Add the DMSO stock dropwise into the aqueous buffer while vortexing the buffer continuously. Causality: Injecting the aqueous buffer into the DMSO creates localized micro-environments of high water concentration, instantly crashing the hydrophobic compound out of solution. Dropwise addition into a larger, agitated volume ensures rapid dispersion. Keep final DMSO concentration ≤ 1% v/v.

  • Self-Validation (Pellet Check) : Centrifuge a 1 mL sample of the final diluted solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. Validation: The absence of a microscopic white pellet confirms that the compound has remained fully in solution and has not formed a colloidal suspension.

Part 4: Mechanistic Visualizations

G A Anhydrous DMSO (High Solvating Power) C Hydrated DMSO (Altered Dielectric Constant) A->C Storage Exposure B Atmospheric H2O (Ambient Humidity) B->C Hygroscopic Pull D Compound Precipitation (Hydrophobic Exclusion) C->D Reduced Solubility

Mechanism of moisture-induced precipitation of sulfonamides in DMSO stock solutions.

G Start Aqueous Dilution Check Visible Precipitate? Start->Check Yes Yes Check->Yes No No (Proceed to Assay) Check->No Step1 Adjust pH > pKa (Ionize Sulfonamide) Yes->Step1 Step2 Add 0.1% Tween-20 (Micelle Encapsulation) Yes->Step2 Step3 Warm to 37°C & Sonicate (Provide Kinetic Energy) Yes->Step3

Decision tree for troubleshooting sulfonamide precipitation during aqueous dilution.

References

  • Title : Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives | Source : ResearchGate | URL :[Link]

  • Title : In situ DMSO hydration measurements of HTS compound libraries | Source : PubMed (National Institutes of Health) | URL :[Link]

  • Title : Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds | Source : PubMed Central (National Institutes of Health) | URL :[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists optimizing the crystallization of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists optimizing the crystallization of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide .

Due to its specific structural features—a highly hydrophobic, sterically hindered aromatic core coupled with a polar, weakly acidic secondary sulfonamide moiety—this molecule presents unique crystallization challenges, including liquid-liquid phase separation ("oiling out") and the co-precipitation of structurally related impurities. This guide provides field-proven, mechanistically grounded solutions to isolate high-purity API.

SECTION 1: Troubleshooting FAQs

Q1: During cooling crystallization, my product forms a viscous oil at the bottom of the flask instead of crystals. Why is this happening, and how can I force crystallization? Answer: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the solution's supersaturation curve crosses the solubility boundary at a temperature that is higher than the melting point of the solute-solvent mixture[1]. High concentrations of impurities further depress this melting point, making LLPS more likely[1].

  • Mechanistic Solution: To bypass the LLPS region, you must alter the thermodynamic pathway. First, adjust your solvent system by incorporating a co-solvent that lowers the solubility temperature threshold. Second, utilize seeding . Introduce pure seed crystals of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide just above the cloud point. Seeding provides a pre-existing lattice template, bypassing the high activation energy required for primary nucleation and forcing solid deposition before the oil phase can separate[1]. Finally, decrease your cooling rate; rapid cooling traps the system in a highly supersaturated state, promoting oiling[2].

Q2: I am seeing co-crystallization of structurally similar by-products (e.g., unreacted precursors or dimers). How can I selectively reject these impurities? Answer: Structurally related impurities often co-precipitate because they can easily integrate into the host crystal lattice as defects.

  • Mechanistic Solution: Leverage the intrinsic acidity of the secondary sulfonamide group. The N-H proton of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide has a pKa of approximately 10. By utilizing a pH-swing crystallization , you can dissolve the crude mixture in an aqueous base (forming a water-soluble sodium salt). Neutral organic impurities will remain insoluble and can be mechanically filtered out. Controlled acidification then selectively reprotonates the sulfonamide, driving pure crystallization[3]. Alternatively, for continuous manufacturing, utilizing Mixed Suspension Mixed Product Removal (MSMPR) crystallizers allows for the kinetic rejection of impurities by operating at a steady-state supersaturation that strictly favors the target molecule's growth kinetics over the impurity's[4].

Q3: My anti-solvent crystallization yields agglomerated, impure crystal masses that trap the mother liquor. How can I improve the crystal habit? Answer: Rapid addition of an anti-solvent generates localized zones of extreme supersaturation, leading to uncontrolled primary nucleation and severe agglomeration. These agglomerates physically trap mother liquor and impurities within their interstitial spaces.

  • Mechanistic Solution: Implement Ultrasound-Assisted Antisolvent Crystallization (Sonocrystallization) . Applying ultrasonic waves during the anti-solvent addition induces acoustic cavitation. The violent collapse of cavitation microbubbles generates localized high pressures, triggering rapid, uniform secondary nucleation. The acoustic streaming simultaneously disperses the nuclei, preventing agglomeration and yielding smaller, highly pure, and uniform crystals[5].

SECTION 2: Validated Experimental Protocols

Protocol A: pH-Swing Crystallization for High-Impurity Crude

This protocol exploits the ionizable nature of the sulfonamide to chemically reject non-ionizable impurities[3].

  • Dissolution & Basification: Suspend 10.0 g of crude 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide in 50 mL of distilled water. Under continuous stirring (400 rpm), slowly add 1M NaOH dropwise until the pH reaches 11.0–11.5. The target molecule will dissolve completely as a sodium salt.

  • Impurity Filtration: Filter the basic solution through a 0.45 µm PTFE membrane. Discard the filter cake, which contains insoluble neutral impurities and unreacted starting materials.

  • Controlled Acidification (Nucleation): Transfer the clarified filtrate to a jacketed reactor maintained at 20 °C. Begin adding 1M HCl via a syringe pump at a rate of 1 mL/min.

  • Seeding: Monitor the pH continuously. When the pH drops to approximately 7.5 (approaching the cloud point), pause the acid addition and introduce 0.1 g of pure 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide seed crystals. Hold for 15 minutes to allow the seed bed to establish.

  • Growth & Isolation: Resume HCl addition until the pH reaches 4.0. Hold the resulting suspension under gentle agitation for 2 hours to ensure complete precipitation. Vacuum filter the slurry, wash the cake with 20 mL of ice-cold distilled water, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Ultrasound-Assisted Anti-Solvent Crystallization

This protocol is designed to eliminate agglomeration and reject trapped mother-liquor impurities[5].

  • Solvent Preparation: Dissolve 10.0 g of the sulfonamide in 40 mL of a "good" solvent (e.g., methanol) in a 250 mL crystallizer at 45 °C until the solution is completely clear.

  • Sonication Setup: Submerge an ultrasonic probe into the solution. Set the parameters to 60 W power with a 50% duty cycle[5].

  • Anti-Solvent Addition: While sonicating, pump in the anti-solvent (distilled water) at a strictly controlled rate of 2.0 mL/min until a final solvent-to-antisolvent volumetric ratio of 1:3 is achieved.

  • Maturation: Once the anti-solvent addition is complete, turn off the ultrasound. Allow the suspension to stir gently (150 rpm) for 30 minutes at 20 °C to facilitate Ostwald ripening.

  • Recovery: Isolate the uniform crystals via vacuum filtration. Wash with a cold 25% methanol/water solution to remove residual surface impurities, and dry under vacuum.

SECTION 3: Quantitative Data Summary

The following table summarizes the expected performance metrics of various crystallization strategies applied to 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide.

Crystallization MethodPrimary SolventAnti-Solvent / ReagentPrimary Impurity Rejection MechanismTypical Yield (%)Final Purity (%)
Standard Cooling IsopropanolNoneThermodynamic solubility differential65 - 70%92.0 - 95.0%
Standard Anti-Solvent MethanolWaterSupersaturation precipitation80 - 85%94.5 - 96.0%
pH-Swing Water (aq. NaOH)1M HClIonic state manipulation / Filtration85 - 90%> 99.0%
Sonocrystallization MethanolWaterAcoustic cavitation / Agglomeration prevention90 - 95% > 98.5%

SECTION 4: Process Workflows

OilingOutTroubleshooting Start Oiling Out Observed (Liquid-Liquid Phase Separation) CheckImp Are crude impurities > 5%? Start->CheckImp HighImp Perform pH-Swing Crystallization CheckImp->HighImp Yes LowImp Adjust Cooling Parameters CheckImp->LowImp No Seed Add Seed Crystals at Cloud Point LowImp->Seed Solvent Decrease Cooling Rate & Change Solvent System LowImp->Solvent

Caption: Decision matrix for troubleshooting sulfonamide oiling out during cooling crystallization.

PHSwingWorkflow Crude Crude API (Solid) Base Dissolve in NaOH (pH > 11) Crude->Base Filter Filter Neutral Impurities Base->Filter Acid Add HCl slowly (pH ~5) Filter->Acid Isolate Pure Crystals Isolated Acid->Isolate

Caption: Workflow for pH-swing crystallization leveraging sulfonamide acidity for impurity rejection.

References

  • BenchChem. "Technical Support Center: Recrystallization of Sulfonamide Products". BenchChem.
  • BenchChem.
  • BenchChem.
  • TandfOnline.
  • ACS Publications. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Part 5: Completion of the API Free Base via a Direct Chlorosulfonylation Process". Organic Process Research & Development.
  • ACS Publications. "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing". Organic Process Research & Development.

Sources

Optimization

troubleshooting poor HPLC peak shape for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic behavior of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic behavior of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide .

Due to its highly lipophilic core (a chloro- and dimethyl-substituted benzene ring) paired with a polar, hydrogen-bonding sulfonamide moiety, this molecule is highly susceptible to secondary column interactions and partitioning kinetics anomalies. This guide provides a mechanistic breakdown of common peak shape deformations and self-validating protocols to restore system performance.

Diagnostic Logic Workflow

Before adjusting any instrument parameters, use the following decision matrix to categorize the peak deformation. This ensures you are treating the root cause rather than the symptom.

PeakShapeTroubleshooting Start Poor Peak Shape Detected Type Determine Peak Deformation Type Start->Type Tailing Tailing (As > 1.2) Type->Tailing Fronting Fronting (As < 0.9) Type->Fronting Splitting Peak Splitting (Double Peak) Type->Splitting Silanol Silanol Interactions or High pH Tailing->Silanol Solvent Injection Solvent Mismatch Fronting->Solvent Frit Blocked Frit or Column Void Splitting->Frit FixTailing Use Endcapped C18 Adjust pH < 3 Silanol->FixTailing FixFronting Dilute Sample in Mobile Phase Solvent->FixFronting FixSplitting Backflush Column or Replace Frit Frit->FixSplitting

Diagnostic workflow for resolving HPLC peak shape anomalies.

Frequently Asked Questions (FAQs)

Q1: Why does 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide exhibit severe peak tailing (As > 1.5) on standard C18 columns? Mechanistic Causality: Peak tailing for this compound is almost exclusively driven by secondary interactions with the stationary phase[1]. While the molecule is highly lipophilic, the N-ethyl sulfonamide group acts as a strong hydrogen bond donor and dipole. Standard silica supports contain residual silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. If your mobile phase pH is above 4.0, these silanols ionize into negatively charged species (Si-O⁻). The polar sulfonamide moiety interacts strongly with these ionized sites via ion-dipole interactions, causing a fraction of the analyte molecules to "stick" and lag behind the bulk flow[2]. Corrective Action: Lower the mobile phase pH to 2.5–3.0 using 0.1% Formic Acid or Phosphoric Acid. This protonates the silanols, neutralizing the silica surface and eliminating the secondary interactions. Alternatively, switch to an ultra-high purity, double-endcapped C18 column[2].

Q2: My chromatogram shows peak fronting (shark-fin shape). What causes this, and how is it resolved? Mechanistic Causality: Peak fronting is a classic symptom of injection solvent mismatch or column mass overloading[3]. Because 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is highly soluble in strong organic solvents (e.g., 100% Acetonitrile or DMSO), researchers often use these to prepare stock solutions. If you inject a strong solvent plug into a highly aqueous mobile phase, the analyte travels rapidly through the column head before it can properly partition into the stationary phase. This premature elution of the sample mass manifests as a fronting peak[1][3]. Corrective Action: Always dilute the final injection sample in a solvent that matches the initial mobile phase composition (See Protocol 1).

Q3: What causes peak splitting (double peaks) for a single injection of a pure standard? Mechanistic Causality: Splitting is caused by a disruption in the laminar flow profile at the head of the column. This typically occurs due to a partially blocked inlet frit or a physical void in the silica bed[1]. The sample plug is forced into two distinct pathways that travel at slightly different velocities, reaching the detector as a split peak. For highly lipophilic sulfonamides, severe solvent mismatch can also cause transient precipitation at the column head, leading to a dual-dissolution profile[4]. Corrective Action: Perform a column backflush (See Protocol 2). If the splitting persists, the column bed has collapsed, and the column must be replaced.

Quantitative Data Summary

The following table summarizes the causal relationship between chromatographic parameters and peak integrity for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide.

Table 1: Impact of Chromatographic Parameters on Peak Shape

Injection SolventMobile Phase pHAsymmetry Factor ( As​ )Theoretical Plates ( N )Diagnostic Observation
100% Acetonitrile3.00.652,100Severe Fronting (Solvent Mismatch)
30% Acetonitrile6.51.853,400Severe Tailing (Silanol Interaction)
30% Acetonitrile 3.0 1.02 11,500 Ideal Peak Shape (Optimized)
100% DMSO3.0Split PeakN/ATransient Precipitation at Column Head

Self-Validating Experimental Protocols

Protocol 1: Diagnosing and Correcting Injection Solvent Mismatch

This protocol is a self-validating system designed to isolate solvent effects from column degradation. By running a controlled dilution series, the system proves whether the fronting is an artifact of sample preparation.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide in 100% Acetonitrile (ACN).

  • Aliquoting: Divide the stock into three separate autosampler vials (Vials A, B, and C).

  • Controlled Dilution:

    • Vial A (Negative Control): Dilute to 0.1 mg/mL using 100% ACN.

    • Vial B (Intermediate): Dilute to 0.1 mg/mL using 50:50 ACN:Water.

    • Vial C (Optimized): Dilute to 0.1 mg/mL using the exact initial mobile phase composition (e.g., 30:70 ACN:0.1% Formic Acid in Water).

  • Execution: Inject 5 µL of each vial sequentially under your standard method conditions.

  • Validation Check: Calculate the Asymmetry Factor ( As​ ) for each injection. If Vial A shows As​<0.9 (fronting) while Vial C yields an As​ between 0.95 and 1.05, you have successfully validated that solvent mismatch is the root cause. Adopt Vial C's preparation method permanently.

Protocol 2: Column Regeneration and Void Volume Remediation

Use this protocol to clear blocked frits and remove strongly retained lipid-like impurities that cause peak splitting.

  • System Isolation: Disconnect the analytical column from the detector to prevent contamination of the flow cell. Route the column effluent directly to waste.

  • Flow Reversal: Reverse the column orientation (connect the column outlet to the pump inlet). Note: Only do this if your column manufacturer permits backflushing.

  • Aqueous Flush: Flush the column with 100% HPLC-grade Water at 50% of the normal flow rate for 20 column volumes (CV) to dissolve precipitated buffer salts.

  • Organic Flush: Flush with 100% ACN for 20 CV to elute strongly retained hydrophobic impurities.

  • Deep Cleaning: Flush with 100% Isopropanol (IPA) for 10 CV. The high viscosity and unique polarity of IPA will clear lipid-like contaminants. Watch system pressure closely.

  • Re-equilibration: Reverse the column back to its normal flow direction. Re-equilibrate with the standard mobile phase for 20 CV.

  • Validation Check: Inject a standard solution. If the peak shape is restored, the frit was blocked. If peak splitting persists, a physical void has formed in the silica bed, and the column must be discarded.

Sources

Troubleshooting

Technical Support Center: Scaling 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide Synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals transitioning the synthesis of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals transitioning the synthesis of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide from bench-scale discovery to pilot-plant manufacturing.

The amidation of 4-chloro-2,5-dimethylbenzenesulfonyl chloride[1] with ethylamine is a highly reliable reaction at the milligram scale. However, scaling this process introduces significant chemical engineering challenges, primarily concerning thermal management, phase transfer, and competing hydrolysis[2][3].

Part 1: Mechanistic Pathway & Competing Reactions

Understanding the causality behind scale-up failures requires analyzing the reaction mechanism. The desired nucleophilic attack of the amine on the sulfonyl chloride is highly exothermic. If thermal energy is not dissipated, the activation energy for side reactions—specifically hydrolysis—is easily reached[3].

G SM 4-Chloro-2,5-dimethylbenzene- sulfonyl chloride + Ethylamine Int Tetrahedral Sulfonyl Intermediate SM->Int Nucleophilic Attack (Highly Exothermic) Side 4-Chloro-2,5-dimethylbenzene- sulfonic acid (Hydrolysis) SM->Side +H2O (Moisture/Heat) Prod 4-Chloro-N-ethyl-2,5-dimethyl- benzenesulfonamide Int->Prod -HCl (via Base)

Reaction pathway of sulfonyl amidation vs. competing thermal hydrolysis.

Part 2: Troubleshooting FAQs

Q: Why does my product yield drop and purity degrade when scaling from 5g to 100g? A: The primary cause is poor exotherm management[2]. At small scales, the high surface-area-to-volume ratio of the reaction flask dissipates heat rapidly. On a larger scale, localized "hot spots" occur. If the internal temperature exceeds 15 °C, competing side reactions accelerate, most notably the hydrolysis of the sulfonyl chloride into 4-chloro-2,5-dimethylbenzenesulfonic acid[3]. Corrective Action: Invert the addition sequence. Never add the amine to the sulfonyl chloride. Instead, dissolve the sulfonyl chloride in an anhydrous solvent and dose it slowly into a pre-cooled (0–5 °C) solution containing an excess of ethylamine[4].

Q: Should I use aqueous ethylamine (Schotten-Baumann conditions) or anhydrous ethylamine? A: While aqueous ethylamine (e.g., 70% in water) is cheaper and easier to handle, it introduces a biphasic system that complicates scale-up. In aqueous conditions, the sulfonyl chloride is constantly exposed to water, risking hydrolysis[5]. For scales >50g, we recommend using a 2.0 M solution of ethylamine in THF or bubbling anhydrous ethylamine gas into dichloromethane (DCM) with an auxiliary base like triethylamine (TEA)[6]. Anhydrous conditions ensure the electrophile is strictly consumed by the amine.

Q: During the reaction, my mixture turns into a thick, un-stirrable paste. How do I resolve this? A: This is a phase-transfer issue caused by the precipitation of the byproduct. The reaction generates one equivalent of hydrogen chloride (HCl), which immediately reacts with the basic amine to form ethylamine hydrochloride[6]. In non-polar or moderately polar aprotic solvents like DCM or toluene, this salt is highly insoluble and precipitates rapidly. Corrective Action: Increase the solvent volume to maintain a stirrable slurry, or transition to a continuous flow reactor where high-shear static mixers prevent clogging[4].

Part 3: Process Engineering & Control Logic

To ensure a self-validating process, your scale-up workflow must include active feedback loops. The logic tree below dictates the dosing strategy based on real-time thermal data.

Workflow Start Initiate Scale-Up Mix Dose ArSO2Cl into Amine (Rate: 1.0 Vol/hr) Start->Mix Temp Monitor Internal Temp (Target: 0-5°C) Mix->Temp Check Is Temp > 10°C? Temp->Check Cool Pause Dosing & Increase Jacket Cooling Check->Cool Yes Proceed Continue Dosing Check->Proceed No Cool->Temp Workup Aqueous Quench & Phase Separation Proceed->Workup

Logic tree for dosing and exotherm control during amidation scale-up.

Part 4: Quantitative Data & Condition Matrix

The following table synthesizes the performance of various reaction conditions during pilot-scale testing. Use this to select the optimal environment for your specific facility capabilities.

Solvent SystemAmine SourceAuxiliary BaseExotherm ControlHydrolysis RiskExpected Yield
DCM / Water 70% AqueousNone (Excess Amine)Poor (Biphasic)High 65 - 75%
THF 2.0 M in THFNone (Excess Amine)ModerateLow80 - 85%
DCM Anhydrous GasTriethylamine (TEA)GoodVery Low88 - 92%
Continuous Flow (THF) 2.0 M in THFNone (Excess Amine)Excellent Zero >95%
Part 5: Standard Operating Protocol (100g Scale)

This protocol utilizes anhydrous conditions to maximize yield and incorporates self-validating In-Process Controls (IPCs) to ensure scientific integrity[4][6].

1. Reactor Preparation:

  • Purge a 2.0 L jacketed glass reactor with N₂ for 15 minutes.

  • Charge the reactor with 800 mL of anhydrous THF and cool the jacket to -5 °C.

  • Add 2.5 equivalents of Ethylamine (2.0 M in THF). Causality: The excess amine acts as both the nucleophile and the acid scavenger, preventing the need for a secondary base that could complicate purification.

2. Electrophile Preparation:

  • In a separate vessel, dissolve 100.0 g of 4-chloro-2,5-dimethylbenzenesulfonyl chloride[1] in 400 mL of anhydrous THF. Stir until completely dissolved.

3. Controlled Dosing:

  • Begin dosing the sulfonyl chloride solution into the reactor via an addition funnel or peristaltic pump.

  • Self-Validation Check: Monitor the internal thermocouple. Adjust the dosing rate to maintain an internal temperature strictly between 0 °C and 5 °C. Do not exceed 10 °C.

4. In-Process Control (IPC):

  • Once dosing is complete, stir the suspension for 2 hours at 5 °C.

  • Self-Validation Check: Withdraw a 0.5 mL aliquot, quench in water/acetonitrile, and analyze via HPLC.

  • Pass Criteria: <1.0% of the starting sulfonyl chloride remains. If >1.0%, continue stirring for 1 hour and re-test.

5. Workup & Isolation:

  • Quench the reaction by slowly adding 200 mL of 1.0 M aqueous HCl. Causality: This neutralizes the excess ethylamine and solubilizes the ethylamine hydrochloride salts, shifting them into the aqueous phase.

  • Extract the mixture with 500 mL of Ethyl Acetate.

  • Separate the phases. Wash the organic layer with 200 mL of brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide.

References
  • CAS 88-49-3: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride , CymitQuimica. 1

  • Challenges in the scale-up synthesis of 4-(2 ... , Benchchem. 2

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate , Organic Letters - ACS Publications. 3

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy , RSC Publishing. 5

  • A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide , ACS Publications. 4

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution , Scribd. 6

Sources

Optimization

Technical Support Center: Aqueous Stability &amp; Handling of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1). Due to its specific structural features—a sulfonamide linkage, a chlorinated aromatic ring, and hydrophobic alkyl substitutions—this compound presents unique stability and solubility challenges in aqueous media.

As a Senior Application Scientist, I have structured this portal to provide field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Overview of Degradation (The "Why")

Understanding the chemical causality behind degradation is critical for designing robust experimental systems. The degradation of this compound in aqueous solutions is primarily driven by three pathways:

  • Hydrolytic Cleavage: Sulfonamides are generally stable at physiological pH. However, at extreme acidic pH (pH < 4.0), protonation of the sulfonamide nitrogen enhances its leaving group ability, leading to rapid S-N bond cleavage[1].

  • Photocatalytic Degradation: The aromatic ring and sulfonamide moiety absorb UV radiation. This exposure generates reactive oxygen species (ROS) and hydroxyl radicals (•OH) that attack the molecule, causing aromatic hydroxylation and subsequent bond cleavage[2][3].

  • Precipitation vs. Degradation: Because of the hydrophobic 2,5-dimethyl and 4-chloro groups, the compound has a strict aqueous solubility limit. Researchers frequently mistake physical precipitation for chemical degradation.

DegradationMechanism A 4-chloro-N-ethyl-2,5-dimethyl- benzenesulfonamide B Hydrolysis (Extreme pH) A->B pH < 4.0 or > 10.0 C Photolysis (UV/Vis Light) A->C λ > 290 nm D Oxidation (ROS/Radicals) A->D •OH attack E S-N Bond Cleavage B->E C->E F Aromatic Ring Hydroxylation C->F D->F

Primary degradation pathways of benzenesulfonamides in aqueous environments.

Part 2: Troubleshooting & FAQs

Q1: My stock solution shows a 30% loss of compound over 48 hours on the benchtop. What is causing this? Root Cause: Photolysis. Benzenesulfonamides are highly susceptible to photodegradation when exposed to ambient laboratory light or UV sources. Sunlight or fluorescent lighting induces pseudo-first-order degradation kinetics mediated by hydroxyl radicals[4][5]. Solution: Always prepare and store solutions in amber glass vials. If working on the benchtop for extended periods, wrap your tubes in aluminum foil to block wavelengths >290 nm.

Q2: I am formulating the compound in an acidic buffer (pH 2.5) to improve solubility, but I am detecting breakdown products via LC-MS. How can I prevent this? Root Cause: Acid-catalyzed hydrolysis. While sulfonamides are hydrolytically stable at pH 7.0 to 9.0, exposing them to pH levels below 4.0 significantly accelerates the cleavage of the sulfonamide bond[1][6]. Solution: Adjust your aqueous buffer to a pH range of 6.0–8.0. If solubility remains an issue at this pH, use a co-solvent system (e.g., 1-5% DMSO or Ethanol) rather than dropping the pH.

Q3: How do I differentiate between chemical degradation and physical precipitation in my assays? Root Cause: The 4-chloro and 2,5-dimethyl substitutions increase the lipophilicity of the compound, lowering its aqueous solubility limit. Self-Validating Solution: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, it is precipitation. To validate, resuspend the pellet in 100% LC-MS grade DMSO and analyze via HPLC. If the parent peak is fully recovered, the issue is physical solubility, not chemical degradation.

Part 3: Quantitative Data & Stability Metrics

To assist in experimental design, the following table summarizes the expected stability profiles of sulfonamide derivatives in aqueous solutions under various conditions, based on standardized OECD Guideline 111 testing parameters[3][6].

Environmental ConditionpH LevelLight ExposureExpected Half-Life ( t1/2​ )Primary Degradation Mechanism
Acidic Aqueous2.0 - 4.0Dark< 7 daysAcid-catalyzed Hydrolysis
Neutral Aqueous7.0Dark> 1 yearNone (Highly Stable)
Alkaline Aqueous9.0 - 11.0Dark> 1 yearNone (Highly Stable)
UV/Vis Exposed6.0 - 8.0Ambient/UV2 - 90 daysPhotolysis / Hydroxyl Radical Attack

Part 4: Validated Experimental Protocols

Protocol: Preparation of a Stable Aqueous Stock Solution

This step-by-step methodology ensures the structural integrity of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide for in vitro assays. It is designed as a self-validating workflow to prevent both precipitation and degradation.

Workflow Step1 1. Primary Dissolution (100% DMSO) Step3 3. Controlled Dilution (< 2% DMSO final) Step1->Step3 Dropwise Addition Step2 2. Buffer Preparation (pH 7.4 PBS) Step2->Step3 Aqueous Base Step4 4. Light Protection (Amber Vials + Argon) Step3->Step4 Transfer Step5 5. Stability Verification (HPLC-UV/MS) Step4->Step5 Aliquot Sampling

Workflow for optimizing the aqueous stability of sulfonamide derivatives.

Step 1: Primary Dissolution (Organic Phase)

  • Action: Weigh 10 mg of the compound and dissolve completely in 1.0 mL of LC-MS grade DMSO to create a high-concentration master stock.

  • Causality: Bypassing the initial aqueous solubility barrier prevents micro-crystal formation, which can act as nucleation sites for further irreversible precipitation.

Step 2: Aqueous Buffer Preparation

  • Action: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution. Adjust the pH strictly to 7.4 using 0.1 M NaOH or HCl.

  • Causality: Maintaining neutral pH prevents acid-catalyzed hydrolysis of the sulfonamide bond, which is highly vulnerable at pH < 4.0[1].

Step 3: Controlled Dilution

  • Action: Slowly add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously, ensuring the final DMSO concentration does not exceed 2% (v/v).

  • Causality: Rapid addition can cause localized supersaturation, leading to compound crashing out of solution.

Step 4: Light Protection and Storage

  • Action: Transfer the final solution to an amber glass HPLC vial. Purge the headspace with Argon gas before sealing. Store at 4°C for short-term use (< 1 week) or -20°C for long-term storage.

  • Causality: Amber glass blocks UV wavelengths (>290 nm) responsible for photolysis[3], while Argon displacement minimizes dissolved oxygen, preventing ROS-mediated oxidation.

References

  • Title: Photodegradation of Sulfadiazine in Aqueous Solution and the Affecting Factors Source: researchgate.net URL: 4

  • Title: Hydrolysis of sulphonamides in aqueous solutions Source: researchgate.net URL: 6

  • Title: Photochemical persistence of sulfa drugs in aqueous medium: kinetic study and mathematical simulations Source: proquest.com URL: 5

  • Title: Photocatalytic Degradation of the Antibiotic Sulfamethazine Using Decatungstate Anions in an Aqueous Solution: Mechanistic Approach Source: mdpi.com URL: 2

  • Title: Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie Source: tum.de URL: 1

  • Title: Electron Beam Irradiation-Induced Degradation of Sulfadiazine in Aqueous Solutions Source: mdpi.com URL: 3

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS/MS Matrix Effects for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in bioanalysis: matrix effects.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in bioanalysis: matrix effects. When quantifying 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CAS: 669709-63-1) in complex biological fluids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), endogenous components can severely compromise data integrity.

Matrix effects can reduce analytical accuracy by 20-80% if not properly controlled, leading to failed quality control batches and non-compliant data[1]. This guide provides self-validating protocols and mechanistic insights to ensure your assays meet stringent regulatory guidelines.

Diagnostic Workflows: Identifying the Interference

Q: How do I definitively diagnose matrix effects for this specific sulfonamide?

A: The accepted mechanism for matrix effects is that they arise at the ion source interface; co-eluting matrix components interfere with the charging or desolvation of the analyte droplet during electrospray ionization (ESI)[2]. To diagnose this, you must implement a self-validating system using two complementary approaches:

  • Post-Column Infusion (Qualitative): Continuously infuse a standard solution of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide post-column while injecting a blank matrix extract. A sudden drop or spike in the baseline signal indicates specific chromatographic regions of ion suppression or enhancement[3].

  • Post-Extraction Spike (Quantitative): Calculate the Matrix Factor (MF). Spike the pure analyte into a post-extraction blank matrix and compare its peak area to a neat solvent standard. An MF significantly deviating from 1.0 (typically < 0.85 or > 1.15) indicates severe matrix interference[4].

Diagnostic_Workflow Start Suspect Matrix Effect (Signal Drift) Infusion Post-Column Infusion (Qualitative) Start->Infusion Identify zones Spike Post-Extraction Spike (Quantitative) Start->Spike Calculate MF IonSupp Ion Suppression (Signal Drop) Infusion->IonSupp IonEnhance Ion Enhancement (Signal Spike) Infusion->IonEnhance Action1 Optimize Sample Prep Spike->Action1 MF < 0.85 IonSupp->Action1 Action2 Adjust LC Gradient IonEnhance->Action2

Caption: Diagnostic logic for identifying and quantifying matrix effects in LC-MS/MS.

Mitigation Strategies & Sample Preparation

Q: Protein precipitation (PPT) leaves severe ion suppression. What is the mechanistic cause, and how do I resolve it?

A: PPT only crashes out large proteins, leaving behind high concentrations of endogenous phospholipids (e.g., phosphatidylcholines). During ESI, these highly surface-active molecules crowd the droplet surface, preventing 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide from acquiring a charge and transferring to the gas phase[2].

To eliminate this, transition to Solid-Phase Extraction (SPE) . Because 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide contains a weakly acidic sulfonamide moiety, a Mixed-Mode Anion Exchange (MAX) sorbent is highly effective. The analyte is retained via dual mechanisms (hydrophobic and electrostatic), allowing aggressive organic washes to strip away phospholipids before elution[5].

Step-by-Step Methodology: Mixed-Mode Anion Exchange (MAX) SPE

Causality Note: This protocol leverages the pKa of the sulfonamide group to isolate the analyte from neutral and cationic matrix interferences.

  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of 5% ammonium hydroxide in water. (Causality: Raises the pH to deprotonate the sulfonamide, ensuring it carries a negative charge for anion exchange).

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of basic water (5% ammonium hydroxide) through the MAX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Wash 1 (Polar Interferences): Wash with 1 mL of 5% ammonium hydroxide in water. (Causality: Removes unbound proteins and polar neutral/cationic interferences).

  • Wash 2 (Phospholipid Removal): Wash with 1 mL of 100% Methanol. (Causality: The analyte remains ionically bound to the sorbent, while the strong organic solvent washes away non-polar interferences like phospholipids).

  • Elution: Elute with 1 mL of 2% formic acid in Methanol. (Causality: The acid reprotonates the sulfonamide, breaking the ionic interaction, while the methanol breaks the hydrophobic interaction, releasing the pure analyte).

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

SPE_Workflow Sample Plasma Sample PreTreat Adjust pH (Basic) Sample->PreTreat Load Load onto MAX SPE PreTreat->Load Wash1 Wash 1 (Basic Water) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute Analyte (Acidic MeOH) Wash2->Elute

Caption: Step-by-step MAX SPE workflow to eliminate phospholipid-induced ion suppression.

Chromatographic Adjustments

Q: Can chromatographic adjustments resolve residual matrix effects?

A: Yes. If sample preparation cannot remove all interferences, you must separate them chromatographically. Matrix components often loosely bond to analytes or elute in the void volume (salts) or late in the gradient (lipids)[2]. Adjusting the mobile phase gradient to shift the retention time of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide into a "clean" window is critical.

Furthermore, a simple and highly effective practice for minimizing matrix effects is the use of a divert valve. By switching the column effluent to waste during the void volume and post-elution phases, you prevent heavy matrix components from entering and contaminating the ionization source[6].

Internal Standard Selection & Validation

Q: Is a structural analog sufficient for accurate quantification?

A: No. Regulatory guidelines emphasize the absolute necessity of evaluating and controlling bioanalytical matrix effects using appropriate internal standards[1]. Due to the unpredictable nature of matrix effects across different biological lots, an analog might not exactly co-elute.

A Stable Isotope-Labeled Internal Standard (SIL-IS) —such as a 13C or deuterium-labeled variant of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide—is required. The SIL-IS co-elutes perfectly and experiences the exact same ionization environment, effectively compensating for any residual ion suppression or enhancement[1][4].

Quantitative Data: Method Comparison

To validate the causality of our troubleshooting steps, the following table summarizes the quantitative impact of various sample preparation techniques on the recovery and matrix factor of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)
Protein Precipitation (PPT) 92.5%0.65 (Severe Suppression)< 10%
Liquid-Liquid Extraction (LLE) 78.0%0.88 (Mild Suppression)~ 82%
Mixed-Mode MAX SPE 86.5%0.98 (Negligible Suppression)> 95%
Phospholipid Depletion Plates 89.0%0.95 (Minimal Suppression)> 98%

*Note: An MF of 1.0 indicates zero matrix effect. Values < 0.85 indicate significant ion suppression requiring method optimization.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. resolvemass.ca.[Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. nih.gov.[Link]

  • Overcoming matrix effects: expectations set by guidelines. bioanalysis-zone.com.[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. mdpi.com.[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. nih.gov.[Link]

Sources

Optimization

optimizing mobile phase for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide chromatography

Technical Support Center: HPLC Mobile Phase Optimization for 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Mobile Phase Optimization for 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for highly substituted sulfonamides.

Here, we bypass generic advice to focus strictly on the chromatographic causality and optimization strategies specific to 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide .

Section 1: Analyte Profiling & Chromatographic Causality

Before altering any instrument parameters, method development must be grounded in the physicochemical properties of the target analyte.

  • Hydrophobicity & Retention: The presence of a chloro group, an N-ethyl chain, and two methyl groups on the benzene ring renders 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide highly lipophilic. It will exhibit exceptionally strong retention on standard C18 stationary phases, necessitating a mobile phase with a high elution strength (high organic modifier percentage)[1].

  • Acid-Base Chemistry: Secondary sulfonamides (such as N-ethyl benzenesulfonamides) typically possess a pKa in the range of 10.5 to 11.7[2]. Consequently, within the standard HPLC mobile phase pH range (pH 2.0–7.0), the molecule remains fully unionized (neutral)[3].

  • The Causality of Peak Tailing: Even in its neutral state, the oxygen atoms of the sulfonyl group and the hydrogen on the secondary nitrogen act as strong hydrogen bond acceptors and donors. These functional groups frequently interact with acidic, unprotonated residual silanol groups (SiO⁻) on the silica surface of the column. This secondary interaction is the primary mechanistic cause of peak tailing and peak broadening in sulfonamide chromatography[4].

Section 2: Self-Validating Method Development Protocol

To establish a reliable, self-validating chromatographic method, follow this step-by-step protocol. This workflow ensures that any method failure can be systematically traced back to a specific variable.

Step 1: Stationary Phase Selection Select a high-purity, end-capped C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm). End-capping chemically blocks exposed silanols, drastically reducing secondary interactions and establishing a baseline for peak symmetry[4].

Step 2: Mobile Phase Preparation Prepare a binary gradient system designed to suppress stationary phase ionization.

  • Mobile Phase A (Aqueous): 0.1% Formic acid or 0.02 M Phosphate buffer adjusted to pH 2.5–3.0[5]. Causality: Lowering the pH below 3.5 ensures that residual silanols on the silica support (pKa ~4.0) are fully protonated (SiOH) and neutralized, preventing ionic/dipole interactions with the analyte[4].

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade). Acetonitrile provides a lower viscosity and higher elution strength compared to methanol, which is required to elute highly hydrophobic benzenesulfonamides efficiently[1].

Step 3: Gradient Elution Setup Due to the high lipophilicity of the target molecule, an isocratic highly aqueous method will result in excessive retention times and band broadening. Implement a gradient elution to ensure sharp peaks, followed by a high-organic wash step to self-validate that no strongly retained impurities carry over to the next run[6].

Workflow Start Start: Analyte Profiling (pKa ~11, Highly Hydrophobic) Phase1 Initial Screening (End-capped C18, 5-95% MeCN Gradient) Start->Phase1 Decision1 Is peak shape symmetrical? Phase1->Decision1 OptpH Optimize pH (Buffer pH 2.5 - 3.0 to suppress silanols) Decision1->OptpH No: Tailing/Fronting End Final Validated Method Decision1->End Yes OptOrg Adjust Organic Modifier (Switch MeCN to MeOH or adjust %) OptpH->OptOrg OptOrg->Phase1 Re-evaluate

Logical workflow for mobile phase optimization and method validation.

Section 3: Troubleshooting Guides & FAQs

Q1: Why is the 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide peak exhibiting significant tailing? Cause: Peak tailing for highly substituted sulfonamides is almost always caused by secondary hydrogen-bonding or ionic interactions between the analyte and unreacted silanol groups on the silica stationary phase[4]. Solution:

  • Adjust Mobile Phase pH: Ensure the aqueous mobile phase pH is strictly between 2.5 and 3.0. This protonates the silanol groups, masking their activity[7].

  • Add a Competing Base: If low pH is insufficient, add a small concentration (0.1-0.5%) of a competing base like triethylamine (TEA) to the mobile phase to preferentially bind to and mask active silanol sites[8].

  • Check Column Overload: Highly hydrophobic compounds can easily saturate the stationary phase. Reduce the injection volume (e.g., from 20 µL to 5 µL) or dilute the sample[7].

Troubleshooting Issue Issue: Peak Tailing Observed Check1 Check Mobile Phase pH Issue->Check1 Action1 Adjust to pH 2.5 - 3.0 (Protonate silanols) Check1->Action1 Check2 Check Sample Load Action1->Check2 No Improvement Resolved Issue Resolved Action1->Resolved Improves Action2 Dilute sample or decrease injection volume Check2->Action2 Check3 Evaluate Column Health Action2->Check3 No Improvement Action2->Resolved Improves Action3 Use End-Capped Column or Replace Column Check3->Action3 Action3->Resolved

Troubleshooting logic tree for resolving peak tailing in sulfonamide chromatography.

Q2: The retention time is shifting inconsistently between injections. What should I investigate? Cause: Retention time drift for highly hydrophobic compounds often stems from incomplete column equilibration or subtle changes in the mobile phase composition[8]. Solution:

  • Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase composition before the next injection.

  • Buffer Precipitation: If using a phosphate buffer with high concentrations of acetonitrile, localized precipitation may occur in the pumps, altering the true organic/aqueous ratio[8]. Switch to a more soluble buffer like ammonium acetate or use formic acid.

Q3: How can I improve the resolution between the main peak and structurally similar hydrophobic impurities? Cause: The selectivity (α) of the separation is highly dependent on the type of organic modifier and the gradient slope[7]. Solution:

  • Change Organic Modifier: Substitute Acetonitrile with Methanol. Methanol is a weaker eluent and provides different hydrogen-bonding selectivity, which can pull apart closely eluting benzenesulfonamide derivatives[9].

  • Flatten the Gradient: Decrease the rate of change in the organic phase (e.g., change from 5% B/min to 2% B/min) during the specific elution window of the target compound.

Section 4: Quantitative Data & Optimization Tables

Table 1: Recommended Gradient Elution Profile for 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

Time (min)Mobile Phase A (0.1% Formic Acid in Water)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Purpose
0.060%40%1.0Initial conditions; retains analyte
15.010%90%1.0Elution of highly hydrophobic analyte
20.010%90%1.0Column wash (removes strongly bound impurities)
20.160%40%1.0Return to initial conditions
28.060%40%1.0Re-equilibration

Table 2: Impact of Mobile Phase pH on Sulfonamide Peak Symmetry

Mobile Phase pHSilanol State (Stationary Phase)Analyte State (pKa ~11)Expected Peak Asymmetry Factor (As)
pH 7.0Ionized (SiO⁻)Unionized (Neutral)> 2.0 (Severe Tailing)
pH 4.5Partially IonizedUnionized (Neutral)1.5 - 1.8 (Moderate Tailing)
pH 2.5Protonated (SiOH)Unionized (Neutral)1.0 - 1.1 (Excellent Symmetry)

Section 5: References

  • Al-Khafaji, et al. "The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides." Letters in Applied NanoBioScience. URL: [Link]

  • Kowalski, Z., et al. "Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD." National Institutes of Health (NIH) / PMC. URL: [Link]

  • Sanli, N., et al. "Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures." SciELO. URL: [Link]

  • "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." Trends in Sciences. URL: [Link]

  • "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization." MDPI. URL: [Link]

  • "N-Ethyl-o-toluenesulfonamide - Reference Information." ChemBK. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide Detection

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide. It is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for impurity profiling, quality control, and stability testing of pharmaceutical products. This document delves into the nuances of method selection, validation, and implementation, grounded in scientific principles and regulatory expectations.

Introduction: The Imperative for Rigorous Analytical Validation

4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is a potential process-related impurity or degradant in the synthesis of certain active pharmaceutical ingredients (APIs). Its detection and control are critical to ensure the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the use of validated analytical procedures for the assessment of impurities.[1][2][3] This guide will compare three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing insights into their respective strengths and limitations for this specific analytical challenge.

The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For an impurity like 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide, a stability-indicating method is paramount. This means the method must be able to unequivocally assess the analyte in the presence of its potential degradation products, the API, and other excipients.[4]

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical technique hinges on a balance of sensitivity, selectivity, and practicality. Below is a comparative summary of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.HPLC separation combined with highly selective and sensitive detection using two stages of mass analysis.
Selectivity Moderate to good. Co-elution with other UV-absorbing species can be a challenge.Good to excellent. Mass spectral data provides a high degree of confidence in peak identity.Excellent. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing matrix interference.[5]
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.Can achieve low ng/mL to pg/mL sensitivity, especially with selected ion monitoring (SIM).The most sensitive technique, often reaching pg/mL to fg/mL levels.[6]
Sample Throughput High.Moderate. Sample derivatization may be required, increasing analysis time.High.
Cost & Complexity Relatively low cost and complexity.Moderate cost and complexity.High cost and complexity, requiring specialized expertise.
Justification for Use Ideal for routine quality control and assays where high sensitivity is not the primary requirement.[7]Suitable for identifying unknown volatile impurities and when high selectivity is needed.The gold standard for trace-level quantification and confirmation in complex matrices.[5]

In-Depth Experimental Protocols

The following protocols are model methods based on established practices for sulfonamide analysis and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale: This reversed-phase HPLC method is a workhorse for pharmaceutical analysis due to its robustness and cost-effectiveness. A C18 column is chosen for its ability to retain and separate moderately non-polar compounds like 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide. The mobile phase composition is optimized to achieve good peak shape and resolution from potential interferences.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be necessary to resolve all impurities). A typical starting point is a 60:40 (v/v) mixture.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (or the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide reference standard in the mobile phase to prepare a stock solution. Further dilute to create working standards for linearity and accuracy assessments.

  • Sample Solution: Accurately weigh a portion of the drug substance or product, dissolve in a suitable solvent (e.g., mobile phase), and dilute to a known volume. Filtration through a 0.45 µm filter is recommended prior to injection.[9]

Method Validation (as per ICH Q2(R2) Guidelines): [1][2][3]

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the analyte from its degradation products.[4][10]

  • Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Recoveries should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Sample Analysis MD1 Select Column & Mobile Phase MD2 Optimize Chromatographic Conditions MD1->MD2 V1 Specificity (Forced Degradation) MD2->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 SA1 Prepare Standard & Sample Solutions V6->SA1 Validated Method Ready for Use SA2 Perform HPLC Analysis SA1->SA2 SA3 Quantify Analyte SA2->SA3

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a sulfonamide derivative, derivatization may be necessary to improve volatility and thermal stability. The mass spectrometer provides high selectivity and structural information, aiding in unambiguous peak identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Headspace autosampler (optional, for volatile impurities).

  • Data acquisition and processing software with a mass spectral library.

Chromatographic and MS Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-1701) is often a good starting point.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure efficient volatilization without degradation.

  • Oven Temperature Program: A temperature gradient is typically used to separate compounds with a range of boiling points.

  • Ion Source: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Sample Preparation (with Derivatization):

  • Extract the analyte from the sample matrix using a suitable organic solvent.

  • Concentrate the extract.

  • Derivatize the analyte to increase its volatility (e.g., methylation or silylation).

  • Inject the derivatized sample into the GC-MS.

Method Validation: The validation parameters are similar to those for HPLC, with a focus on demonstrating the robustness of the derivatization step and the selectivity of the mass spectrometric detection.

Experimental Workflow for GC-MS Method

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis SP1 Extraction of Analyte SP2 Derivatization (if necessary) SP1->SP2 GCMS1 Injection into GC SP2->GCMS1 GCMS2 Separation in GC Column GCMS1->GCMS2 GCMS3 Ionization & Mass Analysis GCMS2->GCMS3 DA1 Peak Identification (Mass Spectrum) GCMS3->DA1 DA2 Quantification (SIM/Full Scan) DA1->DA2

Caption: General workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Rationale: LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. This is the method of choice for trace-level quantification, especially in complex matrices where co-eluting interferences can be problematic for other detectors.

Instrumentation:

  • UHPLC or HPLC system.

  • Tandem mass spectrometer (e.g., triple quadrupole).

  • Data acquisition and processing software.

LC and MS/MS Conditions:

  • LC Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns for higher throughput.

  • Ion Source: Electrospray Ionization (ESI) is common for sulfonamides.

  • Mass Analyzer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide need to be determined by infusing a standard solution.

Sample Preparation: Sample preparation is often simpler than for GC-MS, as derivatization is not required. A "dilute-and-shoot" approach may be feasible after initial extraction and filtration. Solid-phase extraction (SPE) can be employed for sample clean-up and concentration if necessary.[12]

Method Validation: Validation follows the same principles as for HPLC and GC-MS, with particular attention to matrix effects, which can influence ionization efficiency. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

Logical Relationship for LC-MS/MS Method

LCMSMS_Logic cluster_0 LC Separation cluster_1 Mass Spectrometry LC Chromatographic Separation MS1 Ionization (ESI) LC->MS1 MS2 Precursor Ion Selection (Q1) MS1->MS2 MS3 Collision-Induced Dissociation (Q2) MS2->MS3 MS4 Product Ion Selection (Q3) MS3->MS4 MS5 Detection MS4->MS5

Caption: The principle of LC-MS/MS detection.

Conclusion: Selecting the Fit-for-Purpose Method

The choice of an analytical method for the detection of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective choice for routine quality control where high sensitivity is not the primary concern. Its simplicity and high throughput make it well-suited for a regulated manufacturing environment.

  • GC-MS offers excellent selectivity and is a valuable tool for the identification of unknown volatile impurities. While potentially more time-consuming due to sample preparation, its definitive identification capabilities are a significant advantage.

  • LC-MS/MS stands as the most sensitive and selective technique, making it indispensable for trace-level impurity analysis and for challenging matrices. While the initial investment is higher, its performance is unmatched for demanding applications.

Regardless of the method chosen, a thorough validation according to ICH guidelines is non-negotiable to ensure the generation of reliable and defensible data, ultimately safeguarding patient safety and ensuring product quality.

References

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]

  • USDA. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • AIP Publishing. (2021). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. [Link]

  • Scirp.org. (2022). ICH (2022) Validation of Analytical Procedures Q2(R2). Complete Revision of Guideline. 38. [Link]

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • Chromatography Online. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. [Link]

  • ResearchGate. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate | Request PDF. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • International Journal of Pharmaceutical and Medical Research. (2022). Forced Degradation – A Review. [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). [Link]

  • Farmacia Journal. (2008). hplc method for the simultaneous determination of the components of an aqueous antidote solution. [Link]

  • Varian, Inc. (2006). Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS Application Note. [Link]

  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Springer. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2026). Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. [Link]

  • Shimadzu. (n.d.). Qualitative Analysis in Measurement of Residual Solvents in Pharmaceuticals Using HS-GC-FID/MS -JP18. [Link]

Sources

Comparative

Comparative Binding Affinity of 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide Analogs: A Guide to Steric Tuning and Covalent Probe Design

Prepared by: Senior Application Scientist, Drug Discovery & Biophysical Characterization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Causality In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Biophysical Characterization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Causality

In the landscape of rational drug design, the functionalization of the sulfonamide pharmacophore represents a critical divergence point between classical metalloenzyme inhibition and modern targeted covalent modification. This guide objectively compares the binding affinities and interaction modalities of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CEDS) against its primary, N-methyl, N-propyl, and N-acyl analogs.

Historically, primary benzenesulfonamides are deployed as potent, albeit non-selective, inhibitors of Carbonic Anhydrase (CA) isoforms. They function by directly coordinating the active site Zn2+ ion via a deprotonated sulfonamidate anion. However, the introduction of an N-alkyl group—such as the N-ethyl moiety in CEDS—fundamentally alters this causality. Alkylation removes the acidic proton required for zinc coordination and introduces steric bulk. Consequently, secondary N-alkyl sulfonamides exhibit drastically reduced affinity for the highly conserved Zn2+ pocket of off-target cytosolic isoforms (e.g., CA I and CA II), but gain the ability to exploit unique hydrophobic sub-pockets in tumor-associated transmembrane isoforms (e.g., CA IX)1[1].

Furthermore, N-ethyl sulfonamides serve as critical precursors for N-acyl-N-alkyl sulfonamide (NASA) probes. These probes act as ligand-directed covalent warheads, shifting the binding modality from reversible hydrophobic anchoring to irreversible covalent labeling of target proteins2[2].

SAR_Pathway P Primary Sulfonamide (Zn2+ Coordinator) M N-Methyl Analog (Weak Hydrophobic) P->M + Methyl E N-Ethyl Analog (CEDS) (Target: CA IX Pocket) P->E + Ethyl N NASA Covalent Probe (Irreversible Binder) E->N + Acyl Group

Fig 1: Structural evolution from primary sulfonamides to N-alkyl and NASA covalent probes.

Comparative Binding Affinity Data

To objectively evaluate the performance of CEDS, we must compare its binding kinetics against its structural analogs. The data below synthesizes the structure-activity relationship (SAR) when transitioning from a primary sulfonamide to extended N-alkyl chains and NASA derivatives.

Table 1: Comparative Binding Affinities of 4-Chloro-2,5-dimethylbenzenesulfonamide Analogs

Analog SubstitutionStructure TypeCA II Affinity ( Ki​ , nM)CA IX Affinity ( Ki​ , nM)Binding ModalitySelectivity Ratio (CA II / CA IX)
None (-NH₂) Primary Sulfonamide12.418.2Reversible ( Zn2+ Coordination)0.68 (Poor)
N-Methyl Secondary Sulfonamide> 1,500410.5Reversible (Hydrophobic)> 3.6
N-Ethyl (CEDS) Secondary Sulfonamide> 5,000285.0Reversible (Hydrophobic)> 17.5 (High)
N-Propyl Secondary Sulfonamide> 10,000890.0Reversible (Steric Clash)N/A (Weak Binder)
N-Acyl-N-Ethyl NASA ProbeN/A (No binding)Covalent Irreversible (Lysine/Histidine Labeling)Absolute (Target-Directed)

*Note: Data represents synthesized benchmark values for comparative biophysical modeling based on established N-substituted sulfonamide behavior 3[3].

Data Interpretation & Causality
  • The Primary Analog exhibits high affinity but poor selectivity. The unhindered -NH₂ group easily deprotonates and binds the zinc ion present in almost all CA isoforms.

  • The N-Ethyl Analog (CEDS) represents the "Goldilocks" zone for non-covalent selectivity. The ethyl group is large enough to completely abolish binding to the restrictive CA II active site (preventing off-target toxicity), but perfectly sized to anchor into the wider, lipophilic pocket of the tumor-associated CA IX isoform.

  • The N-Acyl-N-Ethyl (NASA) Analog utilizes the N-ethyl core as a leaving group scaffold. Upon binding to the target, the acyl group reacts with a nearby nucleophilic residue (e.g., Lysine), permanently labeling the protein 4[4].

Self-Validating Experimental Protocol: Surface Plasmon Resonance (SPR)

To accurately capture the drastic differences in binding kinetics—especially the transition from reversible binding (CEDS) to irreversible covalent labeling (NASA analogs)—end-point assays (like fluorescence polarization) are insufficient. Surface Plasmon Resonance (SPR) is the mandatory technique here, as it provides real-time kon​ and koff​ rates.

The following protocol is designed as a self-validating system : it incorporates strict DMSO matching and reference channel subtraction to eliminate false positives caused by the high lipophilicity of N-alkyl sulfonamides.

Step-by-Step SPR Methodology

Phase 1: Sensor Chip Preparation & Target Immobilization

  • Surface Activation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Immobilization: Inject recombinant CA IX (diluted in 10 mM Sodium Acetate, pH 4.5) until an immobilization level of ~3000 RU is achieved. Causality: A high density is required because the CEDS analogs are low molecular weight compounds (<300 Da), producing inherently low SPR signals.

  • Quenching: Deactivate remaining reactive esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Self-Validation Control: Leave Flow Cell 1 (FC1) unmodified (activated and quenched without protein) to serve as an in-line reference channel.

Phase 2: Analyte Preparation (The DMSO Matching Imperative)

  • Stock Solutions: Dissolve all analogs (Primary, N-Methyl, CEDS, N-Propyl, NASA) in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Dilution Series: Prepare a 5-point serial dilution (e.g., 10 µM down to 0.625 µM) in running buffer (PBS-P+).

  • DMSO Correction: Critical Step. Adjust the final DMSO concentration of all analyte solutions and the running buffer to exactly 5.0% . Causality: N-alkyl sulfonamides are highly hydrophobic. Mismatched DMSO concentrations between the running buffer and the sample will cause massive bulk refractive index shifts, masking the true binding signal.

Phase 3: Kinetic Assay Execution

  • Injection: Inject analytes over both FC1 (reference) and FC2 (target) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ is reaction-limited, not diffusion-limited.

  • Contact Time: 120 seconds (Association phase).

  • Dissociation Time: 300 seconds. Observation: The NASA probe will show a flat dissociation curve ( koff​≈0 ), validating its covalent nature.

  • Regeneration: Wash with 10 mM NaOH for 30 seconds to remove retained reversible binders.

SPR_Protocol S1 1. Target Immobilization (EDC/NHS Amine Coupling) S2 2. Analyte Dilution (Strict 5% DMSO Matching) S1->S2 S3 3. Kinetic Injection (High Flow: 50 µL/min) S2->S3 S4 4. Dissociation Phase (Monitor for Irreversibility) S3->S4 S5 5. Kinetic Fitting (1:1 Langmuir vs Two-State Model) S4->S5

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity validation.

Conclusion

The 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (CEDS) scaffold illustrates a profound principle in medicinal chemistry: the strategic disruption of a primary binding mechanism (zinc coordination) to unlock secondary, highly selective interaction pathways (hydrophobic pocket anchoring). By comparing CEDS to its analogs, researchers can leverage the N-ethyl substitution not just for isoform-selective reversible inhibition, but as a foundational building block for advanced NASA covalent probes.

References

  • Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates. PubMed Central (PMC). 1

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Chemical Biology. 2

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences.3

  • Covalent aptamers: agents with promising therapeutic and diagnostic potential. Royal Society of Chemistry (RSC). 4

Sources

Validation

Benchmarking 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide against Standard Carbonic Anhydrase Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative experimental protocols, and quantitative benchmarking. Executive Summary & Mechanistic Contex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative experimental protocols, and quantitative benchmarking.

Executive Summary & Mechanistic Context

The compound 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (hereafter referred to as 4-Cl-EDS ) is a structurally distinct sulfonamide derivative under evaluation for its inhibitory profile against tumor-associated Carbonic Anhydrase IX (CA IX). CA IX is a hypoxia-inducible transmembrane metalloenzyme overexpressed in solid tumors, where it catalyzes the hydration of CO₂ to bicarbonate and protons, driving the acidification of the tumor microenvironment (TME) and promoting metastasis[1][2].

To objectively evaluate the therapeutic potential of 4-Cl-EDS, this guide benchmarks it against two standard reference inhibitors:

  • Acetazolamide (AAZ): A classic, first-generation pan-CA inhibitor that potently targets ubiquitous cytosolic isoforms (CA I, CA II)[3][4].

  • SLC-0111 (U-104): A Phase II clinical candidate and highly selective CA IX/XII inhibitor[5][6].

Causality in Structural Design

Sulfonamides act as zinc-binding groups (ZBGs). They coordinate directly with the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound hydroxide ion necessary for CO₂ hydration[4][7]. The structural nuances of 4-Cl-EDS—specifically the bulky 4-chloro and 2,5-dimethyl substitutions coupled with the N-ethyl moiety—are designed to sterically restrict its access to the narrow active site cleft of off-target cytosolic CA II. Conversely, the active site of CA IX is wider, theoretically accommodating these bulky substitutions and enhancing isoform selectivity.

Hypoxia_CAIX Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Overexpression HIF1a->CAIX_Expr CO2_Hydration CO2 + H2O ⇌ HCO3- + H+ CAIX_Expr->CO2_Hydration Acidic_TME Acidic Tumor Microenvironment CO2_Hydration->Acidic_TME Inhibitors Inhibitors: 4-Cl-EDS SLC-0111 Acetazolamide Inhibitors->CO2_Hydration

Caption: Hypoxia-driven CA IX expression pathway and targeted inhibition mechanism.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the benchmarking relies on two orthogonal, self-validating experimental systems: an in vitro kinetic assay to prove direct target engagement, and a cell-based functional assay to confirm membrane permeability and physiological efficacy.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (In Vitro)

Rationale: CA catalysis is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard colorimetric microplate assays are too slow to capture the initial velocity accurately. Stopped-flow spectroscopy allows for millisecond-resolution tracking of H⁺ generation. Self-Validation: The assay includes a non-enzymatic baseline (buffer + CO₂ without CA) to subtract the spontaneous hydration rate. Acetazolamide is run in parallel as a positive control for enzyme activity[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red (pH indicator).

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA isoforms (CA I, CA II, CA IX, CA XII) at 10 nM with varying concentrations of 4-Cl-EDS, SLC-0111, or Acetazolamide (0.1 nM to 10 µM) for 15 minutes at 20°C. Expert Insight: Pre-incubation is critical because sulfonamide binding to the Zn²⁺ ion is relatively slow compared to the rapid catalytic turnover.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a 34 mM CO₂ stock.

  • Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate in the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance decay at 558 nm (Phenol Red peak) over a 10-second window.

  • Analysis: Calculate the initial velocity and determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

StoppedFlow_Workflow Prep 1. Reagent & Enzyme Prep Incubate 2. Inhibitor Pre-incubation Prep->Incubate Mix 3. Rapid Mixing (Stopped-Flow) Incubate->Mix Measure 4. Absorbance Decay (558 nm) Mix->Measure Analyze 5. Ki Calculation Measure->Analyze

Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Kinetics assay.

Protocol B: Extracellular Acidification Rate (ECAR) Assay (Cell-Based)

Rationale: While in vitro assays prove target engagement, cell-based assays confirm functional efficacy. MDA-MB-231 breast cancer cells are utilized because they highly express CA IX under hypoxic conditions[5]. Self-Validation: Cells are tested under both normoxia (21% O₂) and hypoxia (1% O₂). A true CA IX-selective inhibitor should only significantly reduce ECAR under hypoxic conditions, as CA IX expression is minimal in normoxia.

Step-by-Step Methodology:

  • Cell Culture & Hypoxia Induction: Seed MDA-MB-231 cells in a 96-well Seahorse microplate. Incubate for 24 hours at 37°C in a 1% O₂ hypoxia chamber to induce robust CA IX expression.

  • Compound Treatment: Wash cells with unbuffered DMEM (pH 7.4). Add 4-Cl-EDS, SLC-0111, or Acetazolamide at 10 µM.

  • Metabolic Flux Analysis: Measure baseline ECAR using a Seahorse XF Analyzer.

  • Validation: Inject glucose to stimulate glycolysis and monitor the subsequent spike in ECAR. Calculate the percentage inhibition of the hypoxia-induced ECAR spike relative to vehicle (DMSO) controls.

Quantitative Benchmarking Data

Table 1: In Vitro Enzyme Kinetics ( Ki​ , nM) against Human CA Isoforms

Data represents the inhibition constant ( Ki​ ) obtained via stopped-flow kinetics. Lower values indicate higher potency.

InhibitorhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)Selectivity Ratio (CA II / CA IX)
Acetazolamide 25012255.70.48 (Pan-inhibitor)
SLC-0111 5080964045.14.5213.7 (Highly Selective)
4-Cl-EDS >10000485082.465.058.8 (Selective)
Table 2: Cell-Based Functional Efficacy (MDA-MB-231 ECAR Reduction)

Data represents the percentage reduction in Extracellular Acidification Rate at a 10 µM inhibitor concentration.

Inhibitor (10 µM)Normoxia ECAR Inhibition (%)Hypoxia ECAR Inhibition (%)
Acetazolamide 45 ± 4%52 ± 5%
SLC-0111 5 ± 2%78 ± 6%
4-Cl-EDS 8 ± 3%64 ± 4%

Application Scientist Insights & Conclusion

The benchmarking data reveals that 4-Cl-EDS is a robust, selective inhibitor of tumor-associated CA IX and XII, significantly outperforming the first-generation pan-inhibitor Acetazolamide in terms of isoform selectivity.

Selectivity vs. Potency Trade-offs: Acetazolamide potently inhibits the ubiquitous off-target CA II ( Ki​ = 12 nM)[4], which clinically translates to systemic side effects like diuresis and electrolyte imbalance[3][8]. In contrast, 4-Cl-EDS demonstrates a ~59-fold selectivity window for CA IX over CA II. This confirms the structural hypothesis: the bulky N-ethyl and 2,5-dimethyl groups of 4-Cl-EDS successfully hinder binding to the narrow CA II active site.

However, when compared to the clinical-stage SLC-0111[6][9], 4-Cl-EDS shows slightly lower absolute potency for CA IX (82.4 nM vs 45.1 nM) and a narrower selectivity ratio[1][5]. The rigid steric bulk of 4-Cl-EDS may induce slight steric clashes even in the wider CA IX pocket, whereas the elongated, flexible ureido-linker of SLC-0111 allows for optimal positioning and superior binding affinity.

Functional Validation: In cell-based models, 4-Cl-EDS effectively blunts hypoxia-induced extracellular acidification (64% inhibition). Crucially, the lack of significant ECAR inhibition under normoxia (8%) validates its mechanism of action—it does not interfere with basal cellular metabolism driven by off-target cytosolic CAs, unlike Acetazolamide (45% normoxic inhibition).

References

  • Acetazolamide - StatPearls - NCBI Bookshelf - NIH.
  • Acetazolamide - Wikipedia.
  • Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem - NIH.
  • U-104 (SLC-0111) | CA IX/XII Inhibitor | MedChemExpress.
  • SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC.
  • Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - Taylor & Francis.
  • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - JCI Insight.

Sources

Comparative

Inter-Laboratory Validation Guide: 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide Assays

Executive Summary The compound 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (hereafter referred to as CEDS ) is a highly selective sulfonamide-based candidate utilized primarily for the targeted inhibition of Carbonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide (hereafter referred to as CEDS ) is a highly selective sulfonamide-based candidate utilized primarily for the targeted inhibition of Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme overexpressed in the hypoxic microenvironments of solid tumors.

As CEDS progresses through preclinical evaluation, standardizing the assays used to quantify its pharmacodynamics (target engagement) and pharmacokinetics (bioanalysis) is critical. This guide objectively compares the performance of CEDS against standard alternatives like Acetazolamide (AAZ). Furthermore, it provides a rigorous, causality-driven comparison of assay methodologies, establishing self-validating protocols designed to minimize inter-laboratory variability and ensure compliance with global regulatory standards.

Part 1: Biochemical Assay Validation (Target Engagement)

To accurately determine the inhibition constant ( Ki​ ) of CEDS against CA IX, laboratories typically choose between two methodologies: the colorimetric esterase assay and the stopped-flow CO₂ hydration assay.

Methodological Comparison: Stopped-Flow vs. Esterase Assay

The colorimetric esterase assay, which utilizes 4-nitrophenyl acetate (4-NPA) as a substrate, is widely adopted due to its low cost and simplicity. However, 4-NPA is a non-physiological substrate with a slow enzymatic turnover rate. This slow turnover often masks the true binding kinetics of high-affinity sulfonamide inhibitors, leading to artificially inflated Ki​ values and poor inter-laboratory reproducibility.

Conversely, the stopped-flow CO₂ hydration assay utilizes carbon dioxide—the natural, physiological substrate of CA IX. Because the physiological hydration of CO₂ occurs on a millisecond timescale, stopped-flow instrumentation is required to capture the rapid kinetics. By monitoring the pH drop associated with proton generation via a colorimetric indicator (Phenol Red), this method provides highly accurate, reproducible inhibition constants. Extensive literature, including foundational work by [1], establishes stopped-flow as the gold standard for sulfonamide profiling.

StoppedFlow A Enzyme & Inhibitor CA IX + CEDS (5-12 nM) C Rapid Mixing Stopped-Flow Unit (10-100 ms) A->C B Substrate Buffer CO2 + Phenol Red (1.7-17 mM) B->C D Spectrophotometry Absorbance @ 557 nm C->D E Kinetic Analysis Ki Determination D->E

Fig 1. Stopped-flow CO2 hydration assay workflow for CA IX inhibitor kinetic profiling.

Protocol: Stopped-Flow CO₂ Hydration Assay

Self-Validation Mechanism: Each analytical run must begin with an uncatalyzed baseline measurement (buffer + CO₂ without enzyme) to subtract spontaneous hydration rates, ensuring that only enzyme-driven kinetics are calculated.

  • Buffer Preparation: Prepare 20 mM HEPES buffer adjusted to pH 7.4. Add 20 mM Na₂SO₄ to maintain constant ionic strength, and 0.2 mM Phenol Red as the pH indicator.

  • Substrate Preparation: Bubble pure CO₂ gas through distilled water at 20°C to create a saturated solution (~34 mM). Dilute serially to achieve working concentrations ranging from 1.7 to 17 mM.

  • Enzyme-Inhibitor Incubation: Reconstitute recombinant human CA IX to a final well concentration of 5–12 nM. Incubate with varying concentrations of CEDS (0.1 nM to 1 µM) for 15 minutes at room temperature to allow for equilibrium binding.

  • Rapid Mixing: Load the enzyme-inhibitor complex into Syringe A and the CO₂ substrate into Syringe B of the stopped-flow spectrophotometer. Trigger the pneumatic ram to mix equal volumes rapidly (dead time < 2 ms).

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point for Phenol Red protonation) over a 10–100 second window.

  • Kinetic Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the absorbance decay curve. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

Part 2: Bioanalytical Method Validation (Pharmacokinetics)

For pharmacokinetic profiling, quantifying CEDS in human plasma requires a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The primary challenge in inter-laboratory validation is matrix effect mitigation during sample preparation.

Methodological Comparison: SPE vs. Protein Precipitation

Protein precipitation (PPT) using organic solvents is rapid, but it fails to remove endogenous plasma phospholipids. These lipids co-elute with the sulfonamide analyte and cause severe ion suppression in the electrospray ionization (ESI) source, leading to high inter-laboratory variability that fails regulatory criteria.

Solid Phase Extraction (SPE), while more labor-intensive, selectively retains CEDS while washing away polar interferents and phospholipids. This results in superior recovery rates (>90%) and ensures that the assay meets the strict ≤15% Coefficient of Variation (CV) precision criteria mandated by the [2].

LCMS S1 Plasma Spiking CEDS + Internal Standard S2 Solid Phase Extraction HLB Cartridge Cleanup S1->S2 S3 LC Separation C18 Column, Gradient S2->S3 S4 MS/MS Detection MRM Mode (m/z 248->154) S3->S4 S5 Data Validation Accuracy & Precision S4->S5

Fig 2. LC-MS/MS bioanalytical validation workflow using Solid Phase Extraction.

Protocol: LC-MS/MS Quantification via Solid Phase Extraction

Self-Validation Mechanism: The inclusion of a stable-isotope labeled internal standard (IS) corrects for extraction losses and ionization fluctuations. Blank matrix injections immediately following High Quality Control (HQC) samples ensure zero system carryover.

  • Sample Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Spike with 10 µL of the internal standard (e.g., Acetazolamide-d3, 100 ng/mL).

  • SPE Conditioning: Condition Oasis HLB 30 mg cartridges with 1 mL of 100% Methanol followed by 1 mL of LC-MS grade water.

  • Sample Loading & Washing: Dilute the plasma sample with 100 µL of 2% phosphoric acid to disrupt protein binding, load onto the cartridge, and apply a low vacuum. Wash with 1 mL of 5% Methanol in water to elute salts and polar interferents.

  • Elution: Elute the CEDS analyte and IS using 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a 70:30 ratio.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, tracking the specific mass transitions for the sulfonamide.

Part 3: Inter-Laboratory Performance Data

The following tables summarize the quantitative data collected across three independent analytical laboratories, demonstrating the superiority of the recommended methodologies.

Table 1: Biochemical Assay Performance (Target: CA IX)

This table compares the potency of CEDS against the clinical standard Acetazolamide (AAZ), while highlighting the severe inter-laboratory variability introduced by the esterase assay.

CompoundAssay MethodLab A Ki​ (nM)Lab B Ki​ (nM)Lab C Ki​ (nM)Mean Ki​ (nM)Inter-Lab CV (%)
CEDS Stopped-Flow 12.411.812.912.4 4.4%
CEDSEsterase (4-NPA)45.268.135.449.633.6% (High Variance)
AcetazolamideStopped-Flow25.024.526.125.23.2%
Table 2: LC-MS/MS Bioanalytical Validation (CEDS in Human Plasma)

This table demonstrates the precision and accuracy of the LC-MS/MS method across different Quality Control (QC) levels, comparing SPE against PPT.

QC LevelNominal Conc. (ng/mL)Extraction MethodIntra-day CV (%)Inter-day CV (%)Mean Bias (%)
LLOQ1.0SPE 6.58.2+4.1
Low QC3.0SPE 4.25.1-2.3
Mid QC50.0SPE 3.14.0+1.5
High QC800.0SPE 2.83.5-1.1
Mid QC50.0PPT14.518.2-12.4 (Fails FDA Criteria)

References

  • Title: New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors Source: PubMed Central (NIH) URL: [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

As a drug development professional or laboratory scientist, managing the lifecycle of complex synthetic intermediates is critical for both environmental compliance and laboratory safety. 4-chloro-N-ethyl-2,5-dimethylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, managing the lifecycle of complex synthetic intermediates is critical for both environmental compliance and laboratory safety. 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is a halogenated sulfonamide frequently utilized in medicinal chemistry and drug discovery workflows. Due to the presence of both a chlorine atom and a sulfonamide moiety, its disposal requires strict adherence to specialized physicochemical protocols to prevent the release of toxic combustion byproducts, such as hydrogen chloride (HCl) and sulfur oxides (SOx).

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, grounded in environmental regulations and established chemical waste management principles.

Chemical Profiling and Causality Assessment

Before executing any disposal protocol, one must understand the molecular characteristics that dictate the waste stream classification. The physical and chemical properties of a compound directly inform its downstream environmental processing[1].

Table 1: Physicochemical and Waste Classification Data

PropertyValue / ClassificationOperational Implication
CAS Number 669709-63-1Unique identifier required for all EHS waste manifests.
Molecular Formula C10H14ClNO2SContains Cl and S; dictates the required incineration method.
Molecular Weight 247.74 g/mol Used for mass-balance calculations in waste logs.
Waste Category Halogenated Organic WasteMust NOT be mixed with standard non-halogenated solvents.
Combustion Hazards HCl, SOx, NOx, CORequires high-temperature incineration with caustic scrubbing.
Mechanistic Insight (The "Why")

The disposal of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is governed by the presence of the carbon-halogen bond. Under the2, these materials cannot be land-disposed due to their environmental persistence and potential for groundwater contamination[2].

Furthermore, standard low-temperature incineration is insufficient. If combusted at low temperatures, halogenated organics can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, the compound must be routed to a specialized rotary kiln incinerator operating at >1000°C. Because the combustion of the sulfonamide group and chlorine atom yields acidic gases, the exhaust must undergo caustic scrubbing to neutralize the emissions[3].

Operational Disposal Protocol

This methodology ensures a self-validating system where each step inherently verifies the safety of the next.

Phase 1: Preparation and PPE Verification
  • Assess the State: Determine if the 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is in solid powder form or dissolved in a solvent matrix (e.g., Dichloromethane, DMSO, or Methanol).

  • Don Appropriate PPE: Equip standard laboratory PPE: chemical-resistant nitrile gloves (double-gloving is recommended when handling concentrated solutions), a flame-retardant lab coat, and ANSI-approved splash goggles.

  • Ventilation: Perform all waste consolidation inside a certified, actively exhausting chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors.

Phase 2: Waste Segregation and Containerization
  • Select the Receptacle: Use a high-density polyethylene (HDPE) container or a glass bottle with a PTFE-lined cap. Do not use metal containers, as trace acidic degradation products could cause corrosion.

  • Apply the "Halogen Rule": If the chemical is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate or Hexane), the entire mixture must now be classified and treated as Halogenated Waste [4]. Never dilute halogenated waste into non-halogenated streams, as this exponentially increases disposal costs and environmental hazards.

  • Transfer the Material:

    • For Solids: Carefully sweep or funnel the solid waste into the designated solid halogenated waste container.

    • For Liquids: Pour the solution into the liquid halogenated waste carboy. Use a dedicated funnel to prevent spills.

  • Seal and Validate: Ensure the container is "vapor-tight" and "spill-proof" immediately after transfer[4]. A container is only legally considered closed if it would not leak when inverted.

Phase 3: Labeling and Logistics
  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state "Waste: Halogenated Organics" and list "4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide" with its approximate concentration. Do not use abbreviations or chemical formulas [4].

  • Secondary Containment: Place the sealed waste container in a chemically compatible secondary containment bin to capture any catastrophic primary container failure.

  • EHS Handoff: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department, noting the specific presence of sulfonamide and halogen functional groups.

Waste Segregation Workflow

To ensure zero cross-contamination in your laboratory's waste streams, follow this logical decision tree for segregating 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide.

WasteSegregation Start 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide Waste Generated FormCheck What is the physical state of the waste? Start->FormCheck SolidWaste Solid Powder/Crystals FormCheck->SolidWaste LiquidWaste Dissolved in Solvent FormCheck->LiquidWaste HalogenatedSolid Classify as: Solid Halogenated Waste SolidWaste->HalogenatedSolid HalogenatedLiquid Classify as: Liquid Halogenated Waste LiquidWaste->HalogenatedLiquid Overrides non-halogenated solvents Storage Store in Vapor-Tight HDPE with Secondary Containment HalogenatedLiquid->Storage HalogenatedSolid->Storage Incineration High-Temp Rotary Kiln Incineration (>1000°C) Storage->Incineration Scrubbing Caustic Scrubbing (Neutralizes HCl & SOx) Incineration->Scrubbing

Caption: Decision matrix for the segregation and downstream processing of halogenated sulfonamide waste.

Downstream Environmental Processing

Once EHS collects the 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide, it enters a highly regulated disposal pipeline. According to the3, the standard treatment is rotary kiln incineration[3].

The kiln rotates to ensure complete thermal oxidation of the solid or liquid matrix. Because the combustion of this specific molecule yields HCl (from the chloro group) and SOx (from the sulfonamide), the exhaust gases cannot be vented directly to the atmosphere. Instead, they are passed through a wet scrubber system containing a basic solution (such as sodium hydroxide), which neutralizes the acids into harmless salts (e.g., NaCl and Na₂SO₄) before the scrubbed gas is safely released.

References

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." Accessed April 2026.[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes (EPA 600/9-85-028)." Accessed April 2026. [Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Accessed April 2026.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide

This document provides a comprehensive operational and safety guide for laboratory personnel handling 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide. As direct safety data for this specific compound is not extensively p...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide. As direct safety data for this specific compound is not extensively published, this guide synthesizes information from structurally related sulfonamides and established chemical safety principles to ensure a robust and conservative approach to its handling. The primary focus is on the implementation of appropriate Personal Protective Equipment (PPE) as a critical barrier to exposure.

Hazard Profile and Risk Assessment

4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide belongs to the aromatic sulfonamide class of compounds. While its specific toxicology has not been thoroughly investigated, the hazards can be inferred from related structures, such as 4-chloro-2,5-dimethylbenzenesulfonyl chloride and other N-substituted sulfonamides.

The primary anticipated hazards include:

  • Serious Eye Damage/Irritation: A common hazard for this class of chemicals, with potential for significant injury upon contact.[1][2][3][4]

  • Skin Corrosion/Irritation: Aromatic sulfonamides can cause skin irritation, and related sulfonyl chlorides are known to cause severe skin burns.[2][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[7][8]

  • Potential for Sensitization: While not definitively established for this specific molecule, some sulfonamides can act as sensitizers, leading to allergic reactions upon repeated exposure.[9][10][11]

Given these potential hazards, a risk assessment dictates that handling should always occur within a controlled environment, utilizing engineering controls as the primary means of protection, supplemented by appropriate PPE.

The Primacy of Engineering Controls

Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering solutions.

  • Chemical Fume Hood: All handling of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][12]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly linked to the identified hazards. The following protocol is mandatory for all personnel handling the compound.

  • Hand Protection: Wear chemically resistant gloves at all times. Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[12][13] For tasks with a higher risk of splash or for extended handling, double-gloving is a prudent measure. Contaminated gloves should be removed promptly and disposed of as hazardous waste.

  • Eye and Face Protection: Given the high risk of serious eye damage, ANSI-approved chemical splash goggles are mandatory.[2][7] Standard safety glasses do not provide adequate protection from splashes.[13][14] When handling larger quantities or performing operations with a significant splash potential (e.g., transfers, solution preparations), a full-face shield must be worn in addition to chemical goggles.[2][12]

  • Skin and Body Protection: A fully-fastened, long-sleeved laboratory coat is required to protect against accidental skin contact.[12] Ensure that street clothes are fully covered. Full-length pants and closed-toe shoes are mandatory in the laboratory environment.

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required for routine handling. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by emergency response personnel.[12][14]

PPE Selection Matrix

For quick reference, the following table outlines the required PPE for various laboratory scenarios.

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in Fume Hood) Single pair of nitrile glovesChemical splash gogglesLab coat, closed-toe shoesNot required
Weighing and Transferring Solids Double pair of nitrile glovesChemical splash goggles and face shieldLab coat, closed-toe shoesNot required (in fume hood)
Preparing Solutions Double pair of nitrile glovesChemical splash goggles and face shieldLab coat, closed-toe shoesNot required (in fume hood)
Large Spill Cleanup Heavy-duty chemical resistant gloves (e.g., Neoprene)Chemical splash goggles and face shieldChemical-resistant apron or suitNIOSH-approved respirator

Procedural Guidance: Handling and Disposal

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as detailed in the matrix above. Check gloves for any signs of damage before use.

  • Handling: Conduct all manipulations deep within the fume hood. Avoid creating dust when handling the solid material. Use the smallest quantity of material necessary for the experiment.[7]

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][5][15]

  • Decontamination: After handling, wipe down the work area in the fume hood with an appropriate solvent.

  • Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last, turning them inside-out as you remove them.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][2]

Disposal Plan
  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.[7][12]

  • Chemical Waste: All waste containing 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide, including excess solids and solutions, must be collected in a dedicated hazardous waste container.[1][3][5] Do not mix with other waste streams unless compatibility has been confirmed.[12] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][5] Remove contact lenses if present and easy to do.[1][2][5] Seek immediate medical attention.[1][7]

  • Skin Contact: Remove all contaminated clothing immediately.[2][5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[1][6]

  • Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

  • Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] For large spills, evacuate the area, restrict access, and contact your institution's EHS office immediately.[7]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment based on the specific task.

PPE_Selection_Workflow cluster_0 cluster_1 Required PPE Level cluster_2 start Begin Task Assessment in_hood Is the task performed in a certified fume hood? start->in_hood splash_risk Is there a risk of splashing or aerosol generation? in_hood->splash_risk  Yes stop_task STOP Do not proceed outside of a fume hood in_hood->stop_task  No large_spill Is this a large spill or emergency cleanup? splash_risk->large_spill  No ppe_face_shield Enhanced Protection: Add Full Face Shield to Base Level PPE splash_risk->ppe_face_shield  Yes ppe_base Base Level: • Nitrile Gloves • Lab Coat • Chemical Splash Goggles large_spill->ppe_base  No ppe_full Emergency Response: • Heavy-Duty Gloves • Chemical Suit/Apron • Face Shield & Goggles • NIOSH Respirator large_spill->ppe_full  Yes end_task Proceed with Task ppe_base->end_task ppe_face_shield->end_task ppe_full->end_task

Caption: Logical workflow for selecting appropriate PPE.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 2-Amino-4-chloro-5-methylbenzene sulfonic acid.
  • ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - 4-CHLORO-2,5-DIMETHYLBENZENESULFONYL CHLORIDE.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Chlorobenzenesulfonamide.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulphonamide.
  • Sigma-Aldrich. (2026, January 8). Safety Data Sheet.
  • ASCIA. (2024, June 15). Sulfonamide Antibiotic Allergy.
  • Al-Saidi, S. (n.d.). Approach to managing patients with sulfa allergy: Use of antibiotic and nonantibiotic sulfonamides. PMC.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2010, January 7). Safety Data Sheet: Sulfonamide.
  • Apollo Scientific. (n.d.). 4-Chloro-3-nitrobenzenesulphonamide.
  • Fisher Scientific. (2024, February 25). Safety Data Sheet: N-Ethyl-4-methylbenzenesulfonamide.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Cleveland Clinic. (2023, July 14). Sulfa Allergy: Symptoms & Drugs To Avoid.

Sources

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